Amlodipine Maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNOWAJJWCGILX-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88150-42-9 (Parent) | |
| Record name | Amlodipine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601027708 | |
| Record name | Amlodipine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88150-47-4 | |
| Record name | Amlodipine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88150-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlodipine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amlodipine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-but-2-enedioic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMLODIPINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ27G2BZJM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Amlodipine Maleate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification processes for amlodipine maleate, a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2][3] This document details the core synthetic methodologies, purification protocols, and critical process parameters, presenting quantitative data in a structured format for ease of comparison. Experimental workflows are visually represented to facilitate understanding of the logical relationships between key stages.
Core Synthesis of Amlodipine
The most prevalent method for synthesizing amlodipine is a multi-step process that generally follows the Hantzsch pyridine synthesis. This pathway involves the creation of a dihydropyridine ring, followed by the deprotection of a key intermediate to yield amlodipine free base. The free base is then converted to the desired maleate salt.
A common route involves the synthesis of a phthalimidoamlodipine intermediate. This intermediate is then deprotected to yield amlodipine.[4][5] The final step is the reaction of the amlodipine free base with maleic acid to form this compound.
Experimental Protocol: Synthesis of Phthalimidoamlodipine
A typical synthesis of the phthalimidoamlodipine intermediate involves the reaction of 2-chlorobenzaldehyde, methyl 3-aminocrotonate, and an amino-protected aminoethoxy-methylacetoacetate.
Materials:
-
2-chlorobenzaldehyde
-
Methyl 3-aminocrotonate
-
Methyl 4-(2-(phthalimido)ethoxy)acetoacetate
-
2-propanol
-
Piperidine
-
Acetic acid
Procedure:
-
A solution of methyl 4-(2-(phthalimido)ethoxy)acetoacetate and 2-chlorobenzaldehyde in 2-propanol is prepared and maintained at 20-25°C.
-
A solution of piperidine in 2-propanol is added dropwise over 1.5 hours.
-
The reaction mixture is agitated for 2 hours at the same temperature, followed by 2 hours at 35-40°C.
-
The mixture is then acidified with acetic acid, and more 2-propanol is added.
-
The solution is cooled to 0-5°C to facilitate the separation of layers.
-
The organic layer containing the product is separated and may be further washed with 2-propanol.
Experimental Protocol: Deprotection of Phthalimidoamlodipine to Amlodipine Free Base
The phthalimido group is removed to yield the primary amine of amlodipine. This is commonly achieved using methylamine.
Materials:
-
Phthalimidoamlodipine
-
40% aqueous methylamine
-
Toluene
Procedure:
-
A suspension of the product from the previous step is made in 40% aqueous methylamine.
-
The suspension is agitated at 25°C for 24 hours.
-
Toluene is added to the mixture, and it is agitated for 30 minutes.
-
The layers are allowed to separate, and the aqueous layer is discharged.
-
The toluene layer containing the amlodipine free base is then processed for the next step.
Experimental Protocol: Synthesis of this compound
The final step is the formation of the maleate salt by reacting the amlodipine free base with maleic acid.
Materials:
-
Amlodipine free base solution in an organic solvent (e.g., ethanol or toluene)
-
Maleic acid
-
Ethanol
Procedure:
-
The toluene from the previous step is distilled off, and the residue is dissolved in ethanol.
-
A solution of maleic acid in ethanol is added to the amlodipine solution at ambient temperature.
-
The mixture is stirred, and crystallization of this compound begins.
-
The mixture is cooled to 5-10°C and agitated for 1 hour.
-
The precipitate is filtered, washed with ethanol, and dried at a maximum of 40°C.
Purification of this compound
Purification is a critical step to ensure the final product meets the stringent purity requirements for pharmaceutical use. The primary method for purifying amlodipine and its intermediates is recrystallization.
Recrystallization of Intermediates and Final Product
Recrystallization is employed to purify both the phthalimidoamlodipine intermediate and the final this compound salt.
-
Phthalimidoamlodipine: Can be purified by recrystallization from solvents such as methanol, ethanol, 2-propanol, or ethyl acetate. A single recrystallization from ethyl acetate can yield a purity of higher than 98%.
-
This compound: Can be recrystallized from solvents like ethyl acetate or a 1:1 mixture of acetone and ethyl acetate.
Control of Impurities
A key impurity that can form during the synthesis of this compound is amlodipine aspartate. Its formation can be minimized by reacting amlodipine or its acid addition salt with maleic acid in an acidic environment. It is crucial to maintain a pH that does not exceed approximately 6.5 during the salt formation reaction.
Quantitative Data Summary
The following tables summarize key quantitative data from various sources regarding the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Phthalimidoamlodipine Purity (after one recrystallization from ethyl acetate) | > 98% | |
| This compound Yield (from Phthalimidoamlodipine) | 5.84 g (from 8.0 g of starting material) | |
| This compound Purity (after crystallization) | 99% | |
| Amlodipine Besylate Purity (after crystallization) | 99.9% | |
| Amlodipine Aspartate Impurity Limit | < 1 wt % |
Note: Data for amlodipine besylate is included for comparative purposes as it is another common salt form.
Experimental Workflows
The following diagrams illustrate the key workflows in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the purification of this compound.
Caption: Logical relationship for controlling a key impurity.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. EP1309555B1 - Process for making this compound - Google Patents [patents.google.com]
- 3. ijpsi.org [ijpsi.org]
- 4. patents.justia.com [patents.justia.com]
- 5. An Improved Process For The Preparation Of Amlodipine Free Base And [quickcompany.in]
A Comprehensive Technical Guide to the Physicochemical Properties of Amlodipine Maleate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine maleate, a salt of the long-acting dihydropyridine calcium channel blocker amlodipine, is a widely used active pharmaceutical ingredient (API) in the treatment of hypertension and angina. The solid-state properties of this compound are of paramount importance as they can significantly influence the drug's stability, solubility, dissolution rate, and ultimately, its bioavailability. This technical guide provides an in-depth overview of the critical physicochemical properties of this compound crystals, with a focus on its polymorphic forms. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.
General Physicochemical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate maleate | [1] |
| Molecular Formula | C₂₄H₂₉ClN₂O₉ | [1] |
| Molecular Weight | 524.95 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
Polymorphism of this compound
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physicochemical properties. This compound is known to exist in at least two polymorphic forms, designated as Form I and Form II.[3]
Crystal Structure and Morphology
Detailed descriptions of the crystal habit for each polymorph are not extensively available in the public literature, but they can be generally characterized by their unique powder X-ray diffraction patterns. The preparation of these forms involves controlled crystallization from specific solvent systems.
Preparation of Polymorphic Forms:
-
Form I: Can be prepared by dissolving amlodipine base and maleic acid in a solvent such as tertiary butylacetate at an elevated temperature, followed by cooling and filtration.
-
Form II: The preparation of Form II is also achieved through controlled crystallization, potentially using different solvent systems or conditions than those for Form I.
Data Presentation
Table 1: Solubility of this compound
The solubility of this compound is a critical factor in its dissolution and absorption.
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Approximately 12.5 mg/mL |
| DMSO | Soluble (up to 100 mg/mL) |
| Dimethylformamide (DMF) | Approximately 20 mg/mL |
References:
Table 2: Thermal Properties of this compound Polymorphs by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to characterize the melting point and thermal transitions of crystalline materials.
| Polymorphic Form | DSC Peak(s) (°C) |
| Form I | 174.1 and 176.6 |
| Form II | 170.2, 173.6, and 175.1 |
Reference:
Table 3: Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs
PXRD is a primary technique for the characterization of crystalline solids. The 2θ values represent the diffraction angles of X-rays from the crystal lattice planes.
| Form I (2θ values) | Form II (2θ values) |
| 4.459 | 4.421 |
| 8.871 | 8.851 |
| 10.593 | 10.147 |
| 11.160 | 11.421 |
| 11.488 | 12.032 |
| 12.700 | 12.644 |
| 13.296 | 13.071 |
| 13.590 | 13.297 |
| 15.694 | 13.490 |
| 17.730 | 14.435 |
| 18.156 | 14.838 |
| 18.608 | 15.655 |
| 19.208 | 17.052 |
| 19.772 | 17.561 |
| 20.126 | 18.072 |
| 20.908 | 18.611 |
| 21.523 | 19.186 |
| 21.964 | 19.692 |
| 22.985 | 20.078 |
| 23.687 | 21.237 |
| 24.584 | 21.958 |
| 25.085 | 22.912 |
| 25.538 | 23.536 |
| 26.269 | 24.191 |
| 26.753 | 24.493 |
| 27.504 | 25.058 |
| 28.095 | 25.932 |
| 29.972 | 26.264 |
| 30.433 | 26.717 |
| 31.175 | 27.250 |
| 31.824 | 28.051 |
| 32.671 | 29.778 |
| 33.564 | 31.728 |
| 34.132 | 33.512 |
| 36.223 | 33.987 |
| 37.836 | 35.233 |
| 38.776 | 37.085 |
| 39.914 | 40.536 |
Reference:
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Peak Assignments for Amlodipine
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3295 | N-H stretching (amine) |
| ~3157 | Aromatic C-H stretching |
| ~2981 | Aliphatic C-H stretching |
| ~1670 | C=O stretching (ester) |
| ~1490 | Aromatic C=C stretching |
| ~1263 | C-O stretching (ester) |
| ~753 | C-Cl stretching |
References:
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions, including melting point and polymorphic transitions, of this compound crystals.
Apparatus: A calibrated Differential Scanning Calorimeter (e.g., Perkin-Elmer Pyris-6 DSC).
Procedure:
-
Accurately weigh 2-5 mg of the this compound crystal sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a continuous flow of nitrogen at a rate of 20-50 mL/min to maintain an inert atmosphere.
-
Equilibrate the sample at a starting temperature of approximately 30°C.
-
Heat the sample at a constant rate, typically 5-10°C/min, up to a final temperature of approximately 250°C.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify endothermic (melting, transitions) and exothermic (crystallization) events.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form (polymorph) of this compound and to characterize its crystal lattice structure.
Apparatus: A powder X-ray diffractometer (e.g., Bruker Axs, D8 Advance Powder X-ray Diffractometer) with a Cu Kα radiation source.
Procedure:
-
Prepare the sample by gently grinding the this compound crystals into a fine, homogeneous powder using an agate mortar and pestle.
-
Mount the powdered sample onto a sample holder, ensuring a flat, level surface.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters:
-
X-ray source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan range (2θ): 2° to 40°.
-
Scan speed or step size/time: e.g., 0.02° per step with a counting time of 1-2 seconds per step.
-
-
Initiate the scan and collect the diffraction data.
-
Process the resulting diffractogram to identify the characteristic 2θ peaks and their relative intensities.
-
Compare the obtained pattern with reference diffractograms for known polymorphs of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound for structural elucidation and identification.
Apparatus: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum by performing a background subtraction.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the this compound molecule.
Visualization of Polymorph Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of this compound polymorphs.
Caption: Workflow for the characterization of this compound polymorphs.
Conclusion
The physicochemical properties of this compound crystals, particularly its polymorphism, are crucial for the development of stable and effective pharmaceutical formulations. This guide has summarized the key properties of this compound and its known polymorphic forms, Form I and Form II, providing quantitative data from DSC and PXRD analyses. Detailed experimental protocols for the characterization of these forms have also been presented. A thorough understanding and control of these properties are essential for ensuring the quality, safety, and efficacy of this compound drug products.
References
Amlodipine Maleate's Core Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular interactions between amlodipine maleate and L-type calcium channels (LTCCs), the cornerstone of its therapeutic efficacy in cardiovascular diseases. Through a detailed exploration of its binding kinetics, state-dependent inhibition, and impact on intracellular signaling, this document offers a granular understanding of amlodipine's pharmacological profile.
Core Mechanism: State-Dependent Blockade of L-type Calcium Channels
Amlodipine, a dihydropyridine calcium channel blocker, exerts its primary effect by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels located in vascular smooth muscle and cardiac muscle.[1][2] This inhibition is not a simple occlusion of the channel pore but a nuanced, state-dependent interaction. Amlodipine preferentially binds to the L-type calcium channels when they are in the resting or inactivated state, rather than the open state.[3][4] This characteristic contributes to its high efficacy in vascular smooth muscle, which has a more depolarized resting membrane potential, favoring the inactivated state of LTCCs.[5]
The binding of amlodipine to the alpha-1 subunit of the L-type calcium channel stabilizes the channel in an inactive conformation. This allosteric modification effectively prevents the conformational changes required for channel opening in response to membrane depolarization, thereby reducing the influx of extracellular calcium. The consequence of this reduced intracellular calcium concentration is a decrease in the formation of the calcium-calmodulin complex. This, in turn, leads to reduced activation of myosin light chain kinase (MLCK), decreased phosphorylation of the myosin light chain, and ultimately, relaxation of the vascular smooth muscle. This vasodilation leads to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.
Amlodipine's action is both voltage-dependent and use-dependent, meaning its inhibitory effect is more pronounced at more depolarized membrane potentials and with more frequent channel activation. The drug's chemical properties, particularly its pKa of 8.6, mean that at physiological pH, a significant portion of amlodipine molecules are ionized. This charge influences its access to the dihydropyridine binding site, which is believed to be located within the channel pore, closer to the extracellular side. The slow onset and long duration of action of amlodipine are attributed to its slow rate of association with and dissociation from its binding site.
Quantitative Analysis of Amlodipine-LTCC Interaction
The interaction of amlodipine with L-type calcium channels has been quantified through various experimental approaches, providing key parameters that define its potency and binding characteristics.
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| IC50 | 10 nM | Bacterial CaVAb channel | After a train of 20 depolarizing pulses | |
| IC50 | 57 nM | Wild type Ca(v)1.2 channels | Stimulation frequency of 0.05 Hz | |
| IC50 | 2.4 µM | L-type Ca2+ channel | -100 mV holding potential | |
| IC50 | 4.2 ± 0.6 µM | Rabbit skeletal muscle transverse tubule membranes | Radioligand DHP binding | |
| KD | 1.64 ± 0.17 nM | Rat cardiac membrane fragments | Saturation binding studies with (-)[3H]amlodipine | |
| Bmax | 0.45 ± 0.08 pmol/mg protein | Rat cardiac membrane fragments | Saturation binding studies with (-)[3H]amlodipine | |
| k-1 (dissociation rate constant) | 1.53 x 10(-3) min-1 | Rat cardiac membrane fragments | Dissociation of bound (-)[3H]amlodipine |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to measure the flow of ions through L-type calcium channels in single cells, allowing for the direct assessment of amlodipine's inhibitory effects.
Methodology:
-
Cell Preparation: Single ventricular myocytes are isolated from guinea pig hearts or vascular smooth muscle cells are isolated from rabbit ear artery.
-
Electrode and Solution Preparation: Borosilicate glass microelectrodes with a resistance of 1-3 MΩ are filled with an internal solution containing (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with CsOH. The external solution contains (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior.
-
Voltage-Clamp Protocol: The membrane potential is held at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a closed state. Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit L-type calcium currents.
-
Drug Application: Amlodipine is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The peak inward calcium current is measured before and after drug application to determine the extent of inhibition. IC50 values are calculated by fitting the concentration-response data to the Hill equation. Use-dependence is assessed by applying trains of depolarizing pulses at different frequencies.
Radioligand Binding Assay
This method quantifies the binding of radiolabeled amlodipine to its receptor on the L-type calcium channel.
Methodology:
-
Membrane Preparation: Cardiac membrane fragments are prepared from rat hearts or transverse tubule membranes are isolated from rabbit skeletal muscle.
-
Incubation: Membranes (typically 50-100 µg of protein) are incubated with various concentrations of (-)[3H]amlodipine in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for a specified duration (e.g., up to 5 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled amlodipine) from the total binding. The equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.
Visualizing the Molecular and Cellular Mechanisms
Signaling Pathway of Amlodipine Action in Vascular Smooth Muscle
Caption: Amlodipine's signaling cascade in vascular smooth muscle cells.
Experimental Workflow for Whole-Cell Patch Clamp
Caption: Workflow for assessing amlodipine's effect via patch clamp.
Logical Relationship of Amlodipine's Properties
Caption: Interplay of amlodipine's properties and clinical effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective interaction of the calcium antagonist amlodipine with calcium channels in arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Absorption, distribution, metabolism, and excretion (ADME) profile of Amlodipine Maleate
This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of amlodipine, a long-acting dihydropyridine calcium channel blocker. The information is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes.
Absorption
Amlodipine is well-absorbed following oral administration.[1][2] Its absorption is characterized as slow and gradual, which contributes to its smooth and prolonged therapeutic effect.[3][4] Peak plasma concentrations are typically reached between 6 and 12 hours after a dose.[5] The absolute bioavailability is consistently high, estimated to be between 64% and 90%. Notably, the presence of food does not significantly alter the bioavailability of amlodipine. Due to its long half-life, steady-state plasma concentrations are achieved after 7 to 8 days of consistent daily dosing.
Table 1: Absorption Parameters of Amlodipine
| Parameter | Value | References |
| Oral Bioavailability | 64% - 90% | |
| Time to Peak Plasma (Tmax) | 6 - 12 hours | |
| Effect of Food | Not significant | |
| Time to Steady State | 7 - 8 days |
A common method to determine the pharmacokinetic profile of amlodipine involves administering the drug to healthy volunteers.
-
Study Design: A single-dose, two-way crossover study is often employed. Volunteers receive a single oral dose (e.g., 10 mg amlodipine) and, after a washout period, a single intravenous (IV) dose.
-
Sample Collection: Blood samples are collected at predetermined intervals over an extended period (e.g., up to 96 hours or more) after dosing.
-
Bioanalysis: Plasma concentrations of amlodipine are quantified using a validated, sensitive, and specific analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Parameter Calculation: The Area Under the Curve (AUC) is calculated from the plasma concentration-time profile. Absolute bioavailability is determined by comparing the dose-normalized AUC from the oral dose to the AUC from the IV dose. Tmax is determined by direct observation from the plasma concentration data.
-
Radiolabeling Studies: To trace the drug's path, studies have been conducted using 14C-labelled amlodipine, allowing for the tracking of the parent drug and its metabolites throughout the body.
Distribution
Amlodipine is widely distributed throughout the body tissues, which is reflected by its large apparent volume of distribution (Vd) of approximately 21 L/kg. This extensive distribution contributes to its long elimination half-life. In circulation, amlodipine is highly bound to plasma proteins, with reported binding percentages ranging from 93% to 98%. Its high pKa of 8.6 means it is ionized at physiological pH, which enhances its ability to bind to proteins.
Table 2: Distribution Parameters of Amlodipine
| Parameter | Value | References |
| Volume of Distribution (Vd) | ~21 L/kg | |
| Plasma Protein Binding | 93% - 98% |
-
Protein Binding Determination: The extent of plasma protein binding is commonly measured in vitro using equilibrium dialysis. In this method, a semi-permeable membrane separates a compartment containing plasma (or specific protein solutions like human serum albumin) from a protein-free buffer solution. The drug is added to the plasma side, and after an incubation period to reach equilibrium, the concentration of unbound drug in the buffer compartment is measured. Studies have shown stereoselective binding, with the (S)-enantiomer binding to a higher extent to human serum albumin compared to the (R)-enantiomer.
-
Volume of Distribution Calculation: The apparent volume of distribution is not a direct physiological volume but a pharmacokinetic parameter. It is calculated after intravenous administration of the drug, relating the total amount of drug in the body to the concentration in the plasma.
Metabolism
Amlodipine is extensively metabolized in the liver, with approximately 90% of the administered dose being converted to inactive metabolites. The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring to form a pyridine derivative, a reaction primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme. While CYP3A5 is also involved, studies suggest CYP3A4 plays the key role in amlodipine's metabolic clearance. Following this initial oxidation, the metabolites undergo further biotransformation, including O-demethylation, O-dealkylation, and oxidative deamination. Because of its reliance on CYP3A4, co-administration with strong inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampin) of this enzyme can alter amlodipine's plasma concentrations.
-
Human Liver Microsomes (HLM): To identify metabolic pathways and enzymes, amlodipine is incubated with HLM, which are rich in CYP enzymes. Metabolites formed during the incubation are identified using LC-MS.
-
Reaction Phenotyping: To pinpoint the specific CYP isozyme responsible, two main approaches are used:
-
Chemical Inhibition: Amlodipine is incubated with HLM in the presence of known selective inhibitors for different CYP enzymes. For example, ketoconazole (a strong CYP3A4/5 inhibitor) and CYP3cide (a selective CYP3A4 inhibitor) have been shown to completely block the formation of the primary pyridine metabolite, confirming CYP3A4's role.
-
Recombinant Enzymes: Amlodipine is incubated with individual, expressed human CYP enzymes to directly assess which ones can metabolize the drug. Such studies show that only CYP3A4 has significant activity in amlodipine dehydrogenation.
-
Excretion
The primary route of elimination for amlodipine and its metabolites is through the kidneys. Approximately 60% of an administered dose is recovered in the urine, largely as inactive pyridine metabolites. Only a small fraction, about 10%, is excreted as the unchanged parent compound in the urine. An additional 20-25% of the drug is eliminated in the feces. The long elimination half-life of 30 to 50 hours is a key characteristic, allowing for effective blood pressure control with once-daily dosing. Renal impairment does not significantly impact the elimination of amlodipine, but clearance is reduced in patients with hepatic impairment.
Table 3: Excretion and Elimination Parameters of Amlodipine
| Parameter | Value | References |
| Elimination Half-Life (t1/2) | 30 - 50 hours | |
| Total Urinary Excretion (% of dose) | ~60% | |
| Unchanged Drug in Urine | ~10% | |
| Fecal Excretion (% of dose) | 20% - 25% | |
| Total Clearance (CL) | ~7 mL/min/kg |
Excretion studies are typically conducted using radiolabeled compounds to ensure a complete mass balance assessment.
-
Mass Balance Study: Healthy volunteers are given a single oral or IV dose of 14C-amlodipine.
-
Sample Collection: All urine and feces are collected for an extended period (e.g., up to 12 days) until radioactivity levels are negligible.
-
Quantification: The total radioactivity in the collected urine and feces is measured to determine the percentage of the dose excreted by each route.
-
Metabolite Profiling: The collected samples are analyzed to identify the structure and quantity of the parent drug and its various metabolites.
Visualizations of ADME Processes and Workflows
References
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical consequences of the absorption, distribution, metabolism and excretion of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Amlodipine Maleate's Interaction with Cellular Membrane Models: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interactions between amlodipine maleate and cellular membrane models. Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for hypertension and angina.[1] Its unique pharmacokinetic profile, characterized by a slow onset and long duration of action, is attributed in part to its significant interactions with the lipid bilayer of cellular membranes.[2] This guide synthesizes key findings on these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Quantitative Data Summary
The interaction of amlodipine with lipid bilayers results in measurable changes to the physical properties of the membrane. These effects have been quantified using various biophysical techniques.
Table 1: Effects of Amlodipine on the Thermodynamic Properties of Phosphatidylcholine Membranes
| Parameter | Reported Change with Amlodipine | Technique | Membrane Model | Reference |
| Thermal Phase Transition Temperature (Tm) | -2.6 °C | High-Resolution Differential Scanning Calorimetry (DSC) | Vesicles enriched with polyunsaturated fatty acids | [3] |
| -11% | High-Resolution Differential Scanning Calorimetry (DSC) | Phosphatidylcholine liposomes | ||
| Enthalpy of Phase Transition (ΔH) | -4.8 J/g | High-Resolution Differential Scanning Calorimetry (DSC) | Vesicles enriched with polyunsaturated fatty acids | [3] |
| -14% | High-Resolution Differential Scanning Calorimetry (DSC) | Phosphatidylcholine liposomes | ||
| Cooperative Unit Size | -59% | High-Resolution Differential Scanning Calorimetry (DSC) | Vesicles enriched with polyunsaturated fatty acids | [3] |
| -59% | High-Resolution Differential Scanning Calorimetry (DSC) | Phosphatidylcholine liposomes |
Table 2: Amlodipine Binding Affinity to Cardiac Membranes
| Parameter | Value | Technique | Membrane Model | Reference |
| Dissociation Constant (KD) | 1.68 ± 0.12 nM | Radioligand Binding Assay with (-)[3H]amlodipine | Rat cardiac membrane fragments | |
| Maximum Binding Capacity (Bmax) | 0.34 ± 0.08 pmol/mg protein | Radioligand Binding Assay with (-)[3H]amlodipine | Rat cardiac membrane fragments | |
| IC50 vs. (-)[3H]amlodipine binding | 9.20 ± 5.56 nM (for (-)amlodipine) | Radioligand Binding Assay | Rat cardiac membrane fragments |
Table 3: Structural Effects of Amlodipine on Lipid Bilayers from Molecular Dynamics Simulations
| Parameter | Observation | Membrane Model | Reference |
| Area per Lipid | Influenced by amlodipine presence | DMPS or DMPS + DMPC bilayers | |
| Membrane Thickness | Affected by amlodipine interaction | DMPS or DMPS + DMPC bilayers | |
| Lipid Chain Order | Altered by amlodipine | DMPS or DMPS + DMPC bilayers | |
| Amlodipine Location | Near the hydrocarbon core/water interface | Cardiac sarcolemmal lipid bilayers |
Experimental Protocols
This section details the methodologies employed in key experiments to elucidate the interaction of amlodipine with membrane models.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. In the context of membrane biophysics, it is used to determine the effects of a drug on the phase transition temperature (Tm) of a lipid bilayer.
Objective: To quantify the effect of amlodipine on the phase transition thermodynamics of model membranes.
Materials:
-
High-purity phospholipids (e.g., dimyristoylphosphatidylcholine - DMPC)
-
This compound
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
High-sensitivity differential scanning calorimeter
Procedure:
-
Liposome Preparation:
-
Dissolve the desired phospholipid and this compound (at a specific molar ratio) in an organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Dry the film under vacuum for several hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).
-
-
DSC Analysis:
-
Load a precise amount of the liposome suspension into an aluminum DSC pan.
-
Use an equal volume of buffer as a reference.
-
Seal the pans hermetically.
-
Place the sample and reference pans in the calorimeter.
-
Heat the samples at a constant rate (e.g., 1°C/minute) over a temperature range that encompasses the phase transition of the lipid.
-
Record the differential heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH).
-
References
- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of location and binding for the positively charged 1,4-dihydropyridine calcium channel antagonist amlodipine with uncharged drugs of this class in cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)[3H]amlodipine binding to rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Amlodipine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Amlodipine Maleate, a widely used calcium channel blocker for the treatment of hypertension and angina.[1] This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and purity of this active pharmaceutical ingredient (API). The information presented herein is intended to support research, development, and quality control activities.
Chemical Structure
This compound is the maleate salt of amlodipine.[2] The chemical structure consists of the amlodipine base, a dihydropyridine derivative, and maleic acid.
Molecular Formula: C₂₄H₂₉ClN₂O₉[2][3] Molecular Weight: 524.95 g/mol [2]
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.1-7.4 | m | 4H | Aromatic protons (chlorophenyl group) |
| 6.25 | s | 2H | Olefinic protons (maleate) |
| 5.35 | s | 1H | C4-H (dihydropyridine ring) |
| 4.70 | s | 2H | -OCH₂- (aminoethoxy side chain) |
| 4.0-4.2 | q | 2H | -OCH₂CH₃ (ethyl ester) |
| 3.5-3.8 | m | 4H | -CH₂-N and -CH₂-O (aminoethoxy side chain) |
| 3.55 | s | 3H | -OCH₃ (methyl ester) |
| 2.30 | s | 3H | C6-CH₃ (dihydropyridine ring) |
| 1.15 | t | 3H | -OCH₂CH₃ (ethyl ester) |
Note: Data synthesized from available literature. Chemical shifts may vary slightly depending on the solvent and instrument frequency.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.9 | C=O (ethyl ester) |
| 167.2 | C=O (maleate) |
| 165.8 | C=O (methyl ester) |
| 147.8 | C2 (dihydropyridine ring) |
| 145.2 | C6 (dihydropyridine ring) |
| 134.5 | C1' (chlorophenyl group) |
| 132.8 | C=C (maleate) |
| 130.9 | Aromatic C-H |
| 128.8 | Aromatic C-H |
| 128.5 | Aromatic C-Cl |
| 126.5 | Aromatic C-H |
| 104.5 | C3 (dihydropyridine ring) |
| 101.2 | C5 (dihydropyridine ring) |
| 68.1 | -OCH₂- (aminoethoxy side chain) |
| 60.1 | -OCH₂CH₃ (ethyl ester) |
| 50.9 | -OCH₃ (methyl ester) |
| 40.8 | -CH₂-N (aminoethoxy side chain) |
| 39.7 | C4 (dihydropyridine ring) |
| 19.5 | C6-CH₃ (dihydropyridine ring) |
| 14.5 | -OCH₂CH₃ (ethyl ester) |
Note: Data synthesized from available literature for amlodipine and its salts. Chemical shifts are approximate and may vary.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | N-H stretching (primary amine) |
| 3100-3200 | Medium | N-H stretching (dihydropyridine ring) |
| 2900-3000 | Medium | C-H stretching (aliphatic and aromatic) |
| 1676 | Strong | C=O stretching (ester carbonyl) |
| 1614-1675 | Strong | C=O stretching (ester carbonyls) |
| 1600 | Medium | C=C stretching (aromatic and dihydropyridine rings) |
| 1432 | Medium | C=C stretching |
| 1267 | Strong | C-O stretching (ester) |
| 1100-1200 | Strong | C-N stretching |
Note: Peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Table 4: Mass Spectrometry Data for Amlodipine
| m/z | Interpretation |
| 409.17 | [M+H]⁺ (protonated amlodipine base) |
| 294.09 | Fragment ion |
| 238.19 | Fragment ion (base peak) |
Note: this compound will typically show the molecular ion for the amlodipine base in positive ion mode ESI-MS, as the maleic acid is lost.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (ATR-FTIR):
-
Sample Preparation: Place a small amount of this compound powder directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Amlodipine.
Methodology (LC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.
-
Chromatographic Separation (Optional but Recommended):
-
Inject the sample onto an appropriate HPLC column (e.g., C18) to separate the analyte from any impurities before it enters the mass spectrometer.
-
Use a mobile phase such as a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
-
Mass Spectrometric Analysis:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600) to detect the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) experiments to induce fragmentation and characterize the resulting product ions. The transitions m/z 409.17 > 238.19 and 409.17 > 294.09 are commonly monitored for amlodipine.
-
-
Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
Determination of the Partition Coefficient (LogP) of Amlodipine Maleate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The n-octanol/water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery and development, providing a quantitative measure of a compound's lipophilicity.[1][2][3] This property profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug, affecting its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.[2] Amlodipine, a dihydropyridine calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[4] This technical guide provides an in-depth overview of the principal methodologies for determining the partition coefficient of its common salt form, Amlodipine Maleate. It covers the theoretical underpinnings, detailed experimental protocols for the "gold standard" shake-flask method and the high-throughput RP-HPLC method, and an overview of computational prediction tools. The guide aims to equip researchers with the necessary knowledge to accurately determine and interpret this essential drug property.
Theoretical Background: LogP and LogD
The partition coefficient (P) is defined as the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium. The logarithm of this value, LogP, is used for convenience.
LogP = log ( [Drug]octanol / [Drug]water )
A positive LogP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).
For ionizable molecules like amlodipine, the distribution is pH-dependent. The distribution coefficient (LogD) is the effective partition ratio at a specific pH, accounting for both the ionized and non-ionized forms of the compound. Amlodipine has a basic pKa reported to be between 9.26 and 9.45, meaning it is significantly ionized at physiological pH (7.4). Understanding both LogP (for the neutral form) and LogD (at physiological pH) is crucial for predicting its behavior in the body.
Experimental Methodologies for LogP Determination
The determination of LogP can be approached through direct experimental measurement or indirect methods. The most universally recognized methods are detailed below.
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most reliable "gold standard" for LogP determination. It involves the direct measurement of the analyte's concentration in both phases of an equilibrated n-octanol/water system.
Experimental Protocol:
-
Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of high-purity n-octanol and water for 24 hours, followed by a 24-hour separation period.
-
Stock Solution: Prepare a stock solution of this compound in the most appropriate phase (typically the one with higher solubility). The initial concentration should be chosen to ensure it is detectable in both phases without exceeding the solubility limit in either.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the water-saturated n-octanol and n-octanol-saturated water. Add a known aliquot of the amlodipine stock solution.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. This can range from a few hours to 48 hours. Gentle, continuous agitation is preferred over vigorous shaking to prevent the formation of emulsions.
-
Phase Separation: Separate the two phases completely. Centrifugation at a low speed is highly recommended to break any potential emulsions and ensure a sharp interface.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of amlodipine in both the n-octanol and aqueous layers using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Use the measured concentrations to calculate the LogP value. The experiment should be repeated at least three times to ensure reproducibility.
RP-HPLC Method (OECD Guideline 117)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient, and less material-intensive alternative for estimating LogP. The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and the known LogP values of a set of reference standards.
Experimental Protocol:
-
System and Mobile Phase: Configure an HPLC system with a C18 column and a UV detector set to an appropriate wavelength for amlodipine (e.g., 238 nm). The mobile phase is an isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Void Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.
-
Calibration Standards: Prepare solutions of at least 5-6 reference compounds with well-established LogP values that bracket the expected LogP of amlodipine.
-
Retention Time Measurement: Inject each standard and the amlodipine sample individually, recording their respective retention times (tᵣ).
-
Calculate Capacity Factor (k): For each compound, calculate the capacity factor (k) using the formula:
k = (tᵣ - t₀) / t₀
-
Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference standards against their known LogP values. Perform a linear regression analysis on this plot.
-
LogP Calculation: Using the log k value calculated for amlodipine and the linear regression equation from the calibration curve, calculate the LogP of amlodipine.
Computational Methodologies for LogP Prediction
With the advancement of computational chemistry, numerous software packages and algorithms are available to predict LogP directly from a molecule's chemical structure. These in silico methods are invaluable for high-throughput screening of large compound libraries in early drug discovery.
-
Method Principles: Most computational methods are either atom-based or fragment-based. They deconstruct the molecule into its constituent atoms or functional groups and sum their contributions to lipophilicity, often with corrections for intramolecular interactions.
-
Common Algorithms and Tools:
-
ALOGPS: An atom-based method that utilizes neural networks.
-
Molinspiration miLogP: A robust method based on group contributions from a large training set of drug-like molecules.
-
Chemaxon/MarvinSketch: Provides LogP and LogD predictions based on a proprietary algorithm.
-
XLOGP: An atom-additive method with corrective factors.
-
While computationally predicted values are fast and convenient, they should be interpreted with caution. Their accuracy can vary depending on the algorithm and the structural novelty of the compound being analyzed. Experimental verification is often recommended for lead candidates.
Quantitative Data for Amlodipine LogP
The literature contains several reported LogP values for amlodipine, primarily from computational methods. There is notable variability, which underscores the differences between prediction algorithms.
| Determination Method | LogP Value | Notes | Source |
| Calculated (ALOGPS 2.1) | 2.22 | Computationally predicted value. | DrugBank |
| Calculated (Chemaxon) | 1.64 | Computationally predicted value. | DrugBank |
| Calculated | 3.0 | Computationally predicted value. | AERU |
| Experimental (Shake-Flask) | Not Found | No specific experimental value was identified in the surveyed literature. | - |
| Experimental (RP-HPLC) | Not Found | No specific experimental value was identified in the surveyed literature. | - |
Conclusion
The determination of the partition coefficient is a fundamental step in the physicochemical characterization of this compound. This guide has detailed the primary experimental and computational methodologies available to researchers.
-
The Shake-Flask method remains the definitive standard for accuracy, though it is resource and time-intensive.
-
The RP-HPLC method provides a validated, high-throughput alternative suitable for rapid screening and routine analysis.
-
Computational methods are powerful predictive tools for early-stage discovery but may lack the precision of experimental determination for final candidate selection.
Given the variability in computationally derived LogP values for amlodipine, a carefully executed experimental determination using the shake-flask or a well-calibrated HPLC method is recommended for obtaining a definitive value for use in advanced drug development, formulation, and regulatory submissions.
References
Methodological & Application
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amlodipine Maleate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Amlodipine Maleate in pharmaceutical formulations. This document outlines the necessary reagents, instrumentation, and a step-by-step protocol for sample analysis, along with comprehensive validation data.
Introduction
Amlodipine is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1][2] Accurate and precise quantification of Amlodipine in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note describes a robust, reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is simple, selective, and rapid, making it suitable for routine quality control analysis.[1]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of Amlodipine.
| Parameter | Condition |
| HPLC System | Shimadzu chromatographic system with LC-20AD pump and SPD-M20A PDA detector or equivalent[3] |
| Column | C18 column (4.6 x 250 mm, 5 µm particle size)[4] |
| Mobile Phase | Methanol and water (pH adjusted to 2.95 with o-phosphoric acid) in a 10:90 (v/v) ratio |
| Flow Rate | 1.205 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm |
| Retention Time | Approximately 7.9 minutes |
Reagents and Solutions
-
Amlodipine Besylate Reference Standard: USP grade.
-
Methanol: HPLC grade.
-
Water: HPLC grade or purified water.
-
o-Phosphoric Acid: Analytical grade.
-
Hydrochloric Acid (HCl): 0.1N solution.
Preparation of Standard Stock Solution (0.1 mg/mL of Amlodipine):
-
Accurately weigh 6.94 mg of Amlodipine Besylate (equivalent to 5 mg of Amlodipine base) and transfer it to a 50 mL volumetric flask.
-
Add a suitable amount of 0.1N HCl to dissolve the standard.
-
Make up the volume to 50 mL with 0.1N HCl and mix well. This solution has a concentration of 0.1 mg/mL of amlodipine.
Preparation of Calibration Curve Standards:
Prepare a series of calibration standards by appropriate dilution of the standard stock solution with 0.1N HCl to achieve concentrations in the range of 0.8-24 µg/mL.
Sample Preparation (from Tablets)
-
Weigh and powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to 5 mg of Amlodipine and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of 0.1N HCl and stir with a magnetic stirrer for 15 minutes.
-
Sonicate the flask for 10 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with 0.1N HCl and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The described HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters are summarized in the tables below.
System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | Not more than 2.0 | 1.10 |
| Theoretical Plates | Not less than 2000 | 5577 |
| %RSD of Peak Areas | Not more than 2.0% | 0.18% |
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 0.8 - 24 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.0631 µg/mL |
| Limit of Quantification (LOQ) | 0.19 µg/mL |
| Accuracy (% Recovery) | 98.6% - 101.6% |
| Precision (%RSD) | |
| - Intraday (Repeatability) | 0.307% |
| - Interday (Intermediate Precision) | < 1% |
Experimental Workflow and Validation Logic
The following diagrams illustrate the experimental workflow for Amlodipine quantification and the logical relationship between the method validation parameters.
Caption: Experimental workflow for HPLC quantification of Amlodipine.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, rapid, accurate, precise, and specific for the quantification of this compound in pharmaceutical dosage forms. The method's validation in accordance with ICH guidelines ensures its reliability for routine quality control testing. The low consumption of organic solvents also makes this method more environmentally friendly and cost-effective.
References
Application Note: A Validated UV-Vis Spectrophotometric Method for the Quantitative Determination of Amlodipine Maleate
AN-UVVIS-AML-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a simple, accurate, and cost-effective UV-Vis spectrophotometric method for the quantitative analysis of Amlodipine Maleate in bulk and pharmaceutical dosage forms. The method is based on the measurement of absorbance in the ultraviolet region. The developed method was validated in accordance with the International Council for Harmonisation (ICH) guidelines[1][2], demonstrating its suitability for routine quality control analysis. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), were established and found to be within acceptable limits.[3]
Introduction: Amlodipine is a long-acting calcium channel blocker used in the management of hypertension and coronary artery disease.[4][5] It is chemically described as 3-Ethyl 5-methyl (4RS)-2-[(2-aminoethoxy) methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Given its widespread use, it is crucial for pharmaceutical laboratories to have a reliable and accessible method for its quantification. UV-Vis spectrophotometry offers a straightforward and rapid analytical approach for this purpose. This document provides a comprehensive protocol for the development and validation of such a method.
Principle: The method is based on the principle that a substance's concentration in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert Law. The UV spectrum of this compound in a suitable solvent exhibits a distinct absorption maximum (λmax) that can be used for its quantification.
Experimental Protocols
Materials and Instrumentation
-
Reagents and Chemicals:
-
This compound Reference Standard
-
Methanol (HPLC or AR Grade)
-
This compound Tablets (e.g., 5 mg)
-
Distilled or Deionized Water
-
-
Instrumentation:
-
A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.
-
Analytical Balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Sonicator
-
Whatman filter paper (0.45 µm)
-
Solvent Selection and Preparation
Based on solubility studies and literature review, methanol is an effective solvent for Amlodipine. It is used as the solvent for all standard and sample preparations.
Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the powder into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to the 100 mL mark with methanol and mix thoroughly. This solution has a concentration of 100 µg/mL.
Determination of Absorption Maximum (λmax)
-
Pipette 1.0 mL of the 100 µg/mL standard stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol to obtain a concentration of 10 µg/mL.
-
Scan this solution in the UV-Vis spectrophotometer from 400 nm to 200 nm against a methanol blank.
-
The wavelength at which maximum absorbance is observed is the λmax. The λmax for Amlodipine in methanol is typically found around 238 nm - 366 nm, depending on the specific salt and conditions. For this protocol, we will use a representative λmax of 239 nm .
Preparation of Calibration Standards and Construction of the Calibration Curve
-
Prepare a series of working standard solutions by pipetting appropriate aliquots of the 100 µg/mL stock solution into 10 mL volumetric flasks.
-
Dilute with methanol to obtain concentrations in the range of 4-20 µg/mL (e.g., 4, 8, 12, 16, and 20 µg/mL).
-
Measure the absorbance of each solution at the determined λmax (239 nm) against the methanol blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the correlation coefficient (r²) and the regression equation (y = mx + c). The r² value should be ≥ 0.999.
Preparation of Sample Solution (Tablet Assay)
-
Weigh and finely powder 20 this compound tablets to determine the average weight.
-
Accurately weigh a quantity of the tablet powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 20-25 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm Whatman filter paper.
-
Dilute 1.2 mL of the filtrate to 10 mL with methanol to obtain a theoretical concentration of 12 µg/mL.
-
Measure the absorbance of this solution at 239 nm against the methanol blank.
-
Calculate the concentration of the drug in the sample using the regression equation from the calibration curve.
Method Validation (as per ICH Q2(R1) Guidelines)
The developed method was validated for linearity, accuracy, precision, LOD, and LOQ.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The linearity for this compound was established over the concentration range of 4-20 µg/mL.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Absorbance (Mean ± SD, n=3) |
|---|---|
| 4 | 0.442 ± 0.003 |
| 8 | 0.875 ± 0.005 |
| 12 | 1.315 ± 0.004 |
| 16 | 1.748 ± 0.006 |
| 20 | 2.189 ± 0.007 |
| Regression Equation | y = 0.109x + 0.006 |
| Correlation Coefficient (r²) | 0.999 |
Accuracy (% Recovery)
Accuracy was determined by performing recovery studies using the standard addition method at three different levels (80%, 100%, and 120%) of the target concentration (12 µg/mL). The percentage recovery should be within 98-102%.
Table 2: Accuracy (Recovery) Study Data
| Amount of Sample (µg/mL) | Amount of Standard Added (µg/mL) | Total Amount (µg/mL) | Amount Recovered (µg/mL, n=3) | % Recovery | % RSD |
|---|---|---|---|---|---|
| 12 | 9.6 (80%) | 21.6 | 21.45 | 99.31% | 0.45 |
| 12 | 12.0 (100%) | 24.0 | 23.92 | 99.67% | 0.31 |
| 12 | 14.4 (120%) | 26.4 | 26.28 | 99.55% | 0.52 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate measurements of a 12 µg/mL solution were made. The acceptance criterion is a Relative Standard Deviation (%RSD) of not more than 2%.
Table 3: Precision Study Data for 12 µg/mL this compound (n=6)
| Precision Type | Mean Absorbance | Standard Deviation (SD) | % Relative Standard Deviation (%RSD) |
|---|---|---|---|
| Intra-day (Repeatability) | 1.314 | 0.0082 | 0.62% |
| Inter-day (Intermediate) | 1.319 | 0.0115 | 0.87% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response (y-intercept) and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.
Table 4: LOD and LOQ Data
| Parameter | Value |
|---|---|
| Slope (S) | 0.109 |
| SD of Intercept (σ) | 0.0045 |
| LOD (µg/mL) | 0.136 |
| LOQ (µg/mL) | 0.413 |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the analytical wavelength (±2 nm). The %RSD for the absorbance of a 12 µg/mL solution was calculated.
Table 5: Robustness Study Data
| Wavelength (nm) | Absorbance (Mean, n=3) | % RSD |
|---|---|---|
| 237 nm | 1.309 | 0.71% |
| 239 nm (Nominal) | 1.315 | 0.48% |
| 241 nm | 1.305 | 0.65% |
Visualizations
Caption: Experimental workflow for this compound assay.
Caption: Logical relationship of ICH validation parameters.
Conclusion
The developed UV-Vis spectrophotometric method for the quantification of this compound is simple, rapid, and economical. The validation results confirm that the method is linear, accurate, and precise over the specified concentration range. The method's robustness and sensitivity, as indicated by the LOD and LOQ values, make it highly suitable for routine quality control analysis of this compound in both bulk drug and tablet dosage forms.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Ich guidelines for validation final | PPTX [slideshare.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amlodipine Maleate In Vitro Efficacy in Vascular Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells (VSMCs), leading to vasodilation and a reduction in peripheral vascular resistance.[2][3] Beyond its well-established role in blocking calcium influx, emerging evidence suggests that amlodipine exerts pleiotropic effects on VSMCs, including the modulation of cell proliferation, migration, and signaling pathways, which may contribute to its anti-atherosclerotic properties.[4][5]
These application notes provide detailed protocols for assessing the in vitro efficacy of amlodipine maleate in VSMCs. The described assays are fundamental for characterizing the pharmacological effects of amlodipine and similar compounds on vascular smooth muscle cell physiology.
Key Applications
-
Determination of Inhibitory Concentration (IC50): Quantifying the potency of amlodipine in inhibiting VSMC contraction and proliferation.
-
Intracellular Calcium Imaging: Visualizing and quantifying the effect of amlodipine on intracellular calcium mobilization.
-
Western Blot Analysis: Investigating the impact of amlodipine on key signaling proteins involved in VSMC function.
-
Cell Proliferation and Viability Assays: Assessing the anti-proliferative and cytotoxic effects of amlodipine on VSMCs.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Amlodipine in Vascular Smooth Muscle Cells
| Cell Type | Stimulus | Assay | IC50 (nM) | Reference |
| Rat Aorta | Ca²⁺-induced contraction | Contraction Assay | 1.9 | |
| Rat Aorta | K⁺ (45 mM)-induced contraction | Contraction Assay | 19.4 | |
| Human VSMC | bFGF-induced proliferation | DNA Synthesis | ~1-100 (dose-dependent inhibition) | |
| Human VSMC | Serum-induced proliferation | Cell Counting | Significant inhibition at 100 nM - 1 µM |
Table 2: Effect of Amlodipine on Protein Expression and Activation in Vascular Smooth Muscle Cells
| Target Protein | Treatment Conditions | Fold Change/Effect | Assay | Reference |
| p42/p44 MAPK (ERK1/2) | bFGF-stimulated human VSMCs, 1-100 nM Amlodipine | Dose-dependent inhibition | Western Blot | |
| p-Akt (S473) | Rat VSMCs, Amlodipine | Concentration and time-dependent increase | Western Blot | |
| α-SMA, CNN1, SM-MHC | Rat VSMCs, Amlodipine | Increased expression | Western Blot | |
| Osteopontin (OPN) | Rat VSMCs, Amlodipine | Decreased expression | Western Blot | |
| Inducible Nitric Oxide Synthase (iNOS) | Cytokine-stimulated rat VSMCs, Amlodipine | Increased mRNA and protein accumulation | RT-PCR, Western Blot |
Signaling Pathways and Experimental Workflows
Amlodipine's Dual Mechanism of Action in VSMCs
Amlodipine primarily acts by blocking L-type calcium channels, reducing intracellular calcium ([Ca²⁺]i) and leading to vasodilation. Additionally, it influences other signaling pathways that regulate VSMC phenotype and proliferation.
Caption: Amlodipine's multifaceted effects on VSMCs.
Experimental Workflow for Assessing Amlodipine Efficacy
This workflow outlines the major steps in evaluating the in vitro effects of amlodipine on vascular smooth muscle cells.
Caption: General workflow for in vitro testing of amlodipine.
Experimental Protocols
Intracellular Calcium ([Ca²⁺]i) Measurement using Fura-2 AM
This protocol details the measurement of intracellular calcium concentration in VSMCs treated with amlodipine using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Vascular Smooth Muscle Cells (primary culture or cell line, e.g., A7r5)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Black-wall, clear-bottom 96-well plates or glass-bottom dishes
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (HHBS), pH 7.4
-
This compound stock solution
-
Agonist (e.g., Angiotensin II, Phenylephrine)
-
Fluorescence microscope or plate reader with 340 nm and 380 nm excitation and ~510 nm emission capabilities.
Protocol:
-
Cell Preparation:
-
Seed VSMCs onto black-wall, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.
-
Culture overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and confluence.
-
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
For the working solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HHBS.
-
To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%. This can be achieved by mixing the Fura-2 AM DMSO stock with an equal volume of 20% Pluronic F-127 before diluting in HHBS.
-
-
Dye Loading:
-
Wash the cells twice with HHBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HHBS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in HHBS to allow for complete de-esterification of the Fura-2 AM within the cells.
-
-
Amlodipine Treatment and Data Acquisition:
-
Place the plate on the fluorescence microscope or plate reader.
-
Acquire a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add the desired concentration of this compound to the wells and incubate for the desired time.
-
Add an agonist to stimulate a calcium response.
-
Continuously record the fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
The change in intracellular calcium is proportional to this ratio.
-
Normalize the data to the baseline fluorescence to determine the fold change in [Ca²⁺]i.
-
Western Blot Analysis of Signaling Proteins
This protocol describes the detection of changes in the expression and phosphorylation status of key signaling proteins in VSMCs following treatment with amlodipine.
Materials:
-
VSMCs
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-α-SMA)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Protocol:
-
Cell Lysis:
-
Culture VSMCs to 80-90% confluence and treat with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Proliferation/Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of amlodipine on the proliferation and viability of VSMCs.
Materials:
-
VSMCs
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding:
-
Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Amlodipine Treatment:
-
Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the IC50 value for inhibition of proliferation. A study found that amlodipine significantly inhibits serum-induced VSMC proliferation at concentrations ranging from 10⁻⁸ to 10⁻⁶ M.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the in vitro efficacy of this compound on vascular smooth muscle cells. By employing these assays, researchers can elucidate the molecular mechanisms underlying amlodipine's therapeutic effects and screen novel compounds for their potential in treating cardiovascular diseases. The provided data and diagrams serve as a valuable reference for experimental design and interpretation of results.
References
- 1. Effects of amlodipine on gene expression and extracellular matrix formation in human vascular smooth muscle cells and fibroblasts: implications for vascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blocking Properties of Amlodipine in Vascular Smooth Muscle and Cardiac Muscle In Vitro: Evidence for Voltage Modulation of Vascular Dihydropyridine Receptors | Semantic Scholar [semanticscholar.org]
- 3. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amlodipine and vascular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Sustained-Release Amlodipine Maleate Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1][2][3] The development of sustained-release (SR) formulations of amlodipine maleate is a key strategy to improve patient compliance and provide more consistent plasma drug concentrations over a 24-hour period.[1][4] These application notes provide a comprehensive overview of the methodologies for the preclinical evaluation of novel SR this compound formulations, focusing on in vitro dissolution, in vivo pharmacokinetics, and stability studies.
The primary goal in formulating an SR version of amlodipine is to control the rate of drug delivery, maintain plasma concentrations within the therapeutic window, and minimize the fluctuations associated with immediate-release dosage forms. This document outlines the essential experimental protocols and data presentation formats to guide researchers in this endeavor.
Data Presentation
Table 1: Formulation Composition of Amlodipine Sustained-Release Tablets
| Formulation Code | This compound (% w/w) | Polymer (e.g., HPMC K100) (% w/w) | Diluent (e.g., Microcrystalline Cellulose) (% w/w) | Lubricant (e.g., Magnesium Stearate) (% w/w) | Glidant (e.g., Colloidal Silicon Dioxide) (% w/w) |
| F1 | 5.0 | 20.0 | 73.5 | 1.0 | 0.5 |
| F2 | 5.0 | 30.0 | 63.5 | 1.0 | 0.5 |
| F3 | 5.0 | 40.0 | 53.5 | 1.0 | 0.5 |
Note: The above compositions are examples and should be optimized based on desired release profiles.
Table 2: In Vitro Drug Release Data for Amlodipine SR Formulations
| Time (hours) | Formulation F1 (% Cumulative Release) | Formulation F2 (% Cumulative Release) | Formulation F3 (% Cumulative Release) | Marketed Immediate-Release Tablet (% Cumulative Release) |
| 1 | 15.2 ± 1.5 | 10.1 ± 1.2 | 8.5 ± 1.1 | 90.3 ± 2.1 |
| 4 | 40.5 ± 2.1 | 32.8 ± 1.9 | 25.6 ± 2.0 | >95 |
| 8 | 65.7 ± 3.5 | 55.4 ± 2.8 | 48.9 ± 3.1 | >95 |
| 12 | 80.1 ± 4.2 | 72.3 ± 3.9 | 65.2 ± 3.5 | >95 |
| 24 | 98.9 ± 5.0 | 95.6 ± 4.5 | 88.7 ± 4.2 | >95 |
Data presented as mean ± standard deviation (n=6). Dissolution conditions: USP Apparatus II, 75 rpm, 900 mL of pH 6.8 phosphate buffer at 37 ± 0.5°C.
Table 3: Pharmacokinetic Parameters of Amlodipine SR Formulation (F2) vs. Immediate-Release (IR) in Rats
| Parameter | Sustained-Release Formulation (F2) | Immediate-Release Formulation |
| Cmax (ng/mL) | 45.8 ± 5.1 | 110.2 ± 12.5 |
| Tmax (hr) | 8.0 ± 1.5 | 2.0 ± 0.5 |
| AUC0-t (ng·hr/mL) | 1250 ± 150 | 1180 ± 130 |
| t1/2 (hr) | 11.5 ± 2.0 | 10.8 ± 1.8 |
| Bioavailability (%) | ~100 (relative to IR) | - |
Pharmacokinetic studies were conducted in rats. Values are presented as mean ± standard deviation.
Table 4: Accelerated Stability Study of Amlodipine SR Formulation (F2)
| Test Parameter | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White, round, biconvex tablet | No change | No change | Slight yellowing |
| Hardness (N) | 85 ± 5 | 84 ± 6 | 82 ± 5 | 80 ± 7 |
| Drug Content (%) | 99.8 ± 0.5 | 99.5 ± 0.6 | 98.9 ± 0.8 | 98.2 ± 1.0 |
| Total Impurities (%) | 0.12 | 0.15 | 0.21 | 0.28 |
| In Vitro Dissolution (% release at 8h) | 55.4 ± 2.8 | 54.9 ± 3.0 | 54.2 ± 3.1 | 53.5 ± 3.5 |
Stability studies were conducted at 40°C ± 2°C and 75% ± 5% relative humidity.
Experimental Protocols
In Vitro Dissolution Study for Sustained-Release this compound Tablets
Objective: To determine the in vitro drug release profile of the SR this compound formulation over a 24-hour period.
Materials:
-
Sustained-release this compound tablets
-
USP Dissolution Apparatus II (Paddle type)
-
Dissolution media: 0.1N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8)
-
UV-Vis Spectrophotometer or HPLC system
-
Syringes and membrane filters (0.45 µm)
Protocol:
-
Set up the dissolution apparatus. The dissolution medium will be 900 mL of phosphate buffer at pH 6.8, maintained at 37 ± 0.5°C. The paddle speed should be set to 75 rpm.
-
Place one tablet in each of the six dissolution vessels.
-
Start the apparatus and withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the concentration of amlodipine in each sample using a validated UV-Vis spectrophotometric method at 239 nm or an HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Repeat the study using 0.1N HCl (for the first 2 hours) and acetate buffer (pH 4.5) to assess the formulation's performance in different pH environments, simulating the gastrointestinal tract.
In Vivo Pharmacokinetic Study in a Preclinical Model (Rats)
Objective: To evaluate the pharmacokinetic profile of the SR this compound formulation in an animal model and compare it to an immediate-release formulation.
Materials:
-
Sustained-release this compound tablets
-
Immediate-release this compound tablets
-
Wistar or Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
HPLC-MS/MS system for bioanalysis
Protocol:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the animals into two groups (n=6 per group): Group A (SR formulation) and Group B (IR formulation).
-
Administer a single oral dose of the respective this compound formulation (e.g., 1 mg/kg) via oral gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the plasma concentrations of amlodipine using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC0-t, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
Accelerated Stability Studies
Objective: To assess the stability of the SR this compound formulation under accelerated storage conditions to predict its shelf life.
Materials:
-
Sustained-release this compound tablets, packaged in the proposed container closure system (e.g., blister packs).
-
Stability chamber capable of maintaining 40°C ± 2°C and 75% ± 5% relative humidity (RH).
-
Analytical equipment for testing physical and chemical properties.
Protocol:
-
Place a sufficient number of packaged tablets in the stability chamber.
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, evaluate the tablets for the following parameters:
-
Physical Appearance: Visually inspect for any changes in color, shape, or signs of degradation.
-
Hardness and Friability: Test the mechanical strength of the tablets.
-
Drug Content (Assay): Determine the amount of this compound present in the tablets using a validated HPLC method. The acceptable range is typically 90-110% of the label claim.
-
Related Substances/Impurities: Quantify any degradation products using a validated HPLC method.
-
In Vitro Dissolution: Perform a dissolution test as per Protocol 1 to ensure the release profile is maintained.
-
-
Compare the results to the initial data (time 0) and evaluate against the predefined acceptance criteria.
Visualizations
Caption: Preclinical evaluation workflow for SR this compound.
Caption: Comparison of drug release profiles.
References
Application Note: High-Throughput Screening of L-Type Calcium Channel Blockade Using a Cell-Based Calcium Imaging Assay with Amlodipine Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression.[1] The precise regulation of intracellular Ca²⁺ concentration is paramount for normal cellular function. Voltage-gated calcium channels, particularly the L-type calcium channels (LTCCs), are key regulators of Ca²⁺ influx in excitable cells like vascular smooth muscle and cardiac myocytes. Dysregulation of LTCCs is implicated in various cardiovascular diseases, making them a significant target for therapeutic intervention.
Amlodipine, a dihydropyridine derivative, is a potent L-type calcium channel blocker widely prescribed for the treatment of hypertension and angina.[2][3] It exerts its therapeutic effect by inhibiting the influx of Ca²⁺ through L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[4][5] Cell-based calcium imaging assays provide a robust and high-throughput method to screen for and characterize the activity of LTCC modulators like Amlodipine Maleate.
This application note provides a detailed protocol for a cell-based calcium imaging assay to assess the inhibitory effect of this compound on L-type calcium channels. The protocol utilizes the fluorescent calcium indicator Fluo-4 AM, which circumvents the autofluorescence issues associated with other dyes when used with amlodipine.
Principle of the Assay
This assay quantifies the influx of extracellular calcium into cells following depolarization, which activates voltage-gated L-type calcium channels. The intracellular calcium concentration is monitored using Fluo-4 AM, a cell-permeant dye. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent Fluo-4 molecule. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly.
In the presence of an L-type calcium channel blocker such as this compound, the influx of Ca²⁺ upon depolarization is inhibited, resulting in a dose-dependent decrease in the Fluo-4 fluorescence signal. This change in fluorescence intensity is measured using a fluorescence microplate reader or a high-content imaging system, allowing for the quantification of the compound's inhibitory activity.
Signaling Pathway of L-Type Calcium Channel and Amlodipine Action
Caption: Amlodipine's inhibition of L-type calcium channel signaling.
Experimental Workflow
Caption: Step-by-step workflow for the cell-based calcium imaging assay.
Materials and Methods
Materials
-
Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or vascular smooth muscle cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom microplates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Potassium Chloride (KCl)
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation 3)
Experimental Protocol
1. Cell Preparation
- Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seed the cells into 96-well black, clear-bottom plates at an appropriate density to achieve 80-90% confluency on the day of the assay.
- Incubate the plates for 24-48 hours.
2. Preparation of Reagents
- Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO to a final concentration of 1 mM.
- Pluronic F-127 (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO.
- Dye Loading Solution: Mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127, then add this mixture to 5 mL of HBSS. This results in a final Fluo-4 AM concentration of approximately 2 µM.
- This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
- Compound Plate: Prepare serial dilutions of this compound in HBSS at 3 times the final desired concentration. Include a vehicle control (DMSO in HBSS).
- Depolarization Solution: Prepare a high-concentration KCl solution in HBSS (e.g., 100 mM) to achieve the desired final concentration for depolarization upon addition to the wells.
3. Dye Loading
- Remove the culture medium from the cell plate.
- Wash the cells twice with 80 µL/well of HBSS.
- Add 50 µL/well of the Dye Loading Solution.
- Incubate the plate at 37°C for 1 hour in the dark.
- After incubation, wash the cells three times with HBSS, leaving a final volume of 80 µL/well.
4. Calcium Flux Assay
- Place the cell plate and the compound plate into the fluorescence microplate reader.
- Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
- Record a baseline fluorescence reading for 15-20 seconds.
- The instrument's automated pipettor should add the this compound dilutions (or vehicle) from the compound plate to the cell plate.
- Incubate for a predetermined time to allow for compound binding (e.g., 10-20 minutes).
- After incubation, add the KCl depolarization solution to all wells to induce Ca²⁺ influx.
- Continue to record the fluorescence signal for at least 2 minutes to capture the peak calcium response.
5. Data Analysis
- The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
- Normalize the data to the vehicle control (100% response) and a background control (no depolarization).
- Plot the normalized response against the logarithm of the this compound concentration.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Data Presentation
The inhibitory effect of this compound on L-type calcium channel-mediated calcium influx can be summarized in the following tables.
Table 1: Dose-Dependent Inhibition of Calcium Influx by this compound
| This compound Concentration (nM) | Peak Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 50,000 | 0 |
| 1 | 45,000 | 10 |
| 10 | 30,000 | 40 |
| 100 | 15,000 | 70 |
| 1000 | 5,000 | 90 |
| 10000 | 2,500 | 95 |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the cell line, assay conditions, and instrumentation.
Table 2: Summary of this compound Potency
| Parameter | Value |
| IC₅₀ (nM) | ~25 |
| Hill Slope | ~1.0 |
| Z'-factor | > 0.5 |
Note: The IC₅₀ value represents the concentration of this compound that inhibits 50% of the maximum calcium influx. The Z'-factor is a measure of the statistical effect size and is used to judge the suitability of the assay for high-throughput screening.
Troubleshooting and Considerations
-
Autofluorescence of Amlodipine: It is crucial to avoid using UV-excitable dyes like Fura-2, as amlodipine exhibits autofluorescence that can interfere with the measurements. Fluo-4, with its excitation in the visible range, is a suitable alternative.
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect dye loading and cellular responses.
-
Compound Solubility: this compound is soluble in DMSO. Ensure that the final DMSO concentration in the assay wells is low (typically <0.5%) to avoid solvent effects.
-
Voltage- and Use-Dependence: The inhibitory effect of amlodipine can be influenced by the cell membrane potential and the frequency of channel activation. These parameters should be kept consistent across experiments.
-
Therapeutic vs. In Vitro Concentrations: Therapeutic plasma concentrations of amlodipine are in the low nanomolar range. Some in vitro studies investigating other potential mechanisms of amlodipine use micromolar concentrations. It is important to consider the relevant concentration range for the specific research question.
Conclusion
This application note provides a comprehensive protocol for a cell-based calcium imaging assay to characterize the inhibitory activity of this compound on L-type calcium channels. The use of Fluo-4 AM ensures reliable data by avoiding the confounding autofluorescence of amlodipine. This assay is amenable to a high-throughput format and is a valuable tool for the discovery and development of novel calcium channel modulators.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Validation of L-type calcium channel blocker amlodipine as a novel ADHD treatment through cross-species analysis, drug-target Mendelian randomization, and clinical evidence from medical records - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Dissolution Testing of Amlodipine Maleate Oral Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the in-vitro dissolution testing of amlodipine maleate oral dosage forms, ensuring quality control and bioequivalence assessment.
Introduction
Dissolution testing is a critical quality control parameter for solid oral dosage forms, providing valuable insights into the drug release characteristics and batch-to-batch consistency. For amlodipine, a long-acting calcium channel blocker, ensuring predictable dissolution is paramount for its therapeutic efficacy in the management of hypertension and angina. This document outlines a comprehensive protocol for the dissolution testing of this compound tablets, drawing upon established pharmacopeial methods and scientific literature.
Data Presentation: Dissolution Test Parameters
The following table summarizes the key parameters for conducting the dissolution testing of amlodipine oral dosage forms. These parameters are compiled from various sources, including the United States Pharmacopeia (USP) and relevant research studies.[1][2][3][4]
| Parameter | Recommended Condition | Alternative/Variation |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 1 (Basket) at 100 rpm[5] |
| Dissolution Medium | 0.01 M Hydrochloric Acid (HCl) | Simulated Gastric Fluid (SGF, pH 1.2, without enzymes), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8) |
| Volume of Medium | 500 mL | 900 mL |
| Temperature | 37 ± 0.5 °C | - |
| Paddle Speed | 75 rpm | 50 rpm |
| Sampling Times | 10, 15, 20, 30, 45, and 60 minutes | 15, 30, and 45 minutes |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry at ~239 nm |
| Acceptance Criteria | Not less than 75% (Q) of the labeled amount of amlodipine is dissolved in 30 minutes. For biowaiver studies, ≥ 85% release in 15 minutes may be considered. | - |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the amlodipine dissolution testing protocol.
References
Application Notes and Protocols: Preparation of Amlodipine Maleate Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine is a long-acting calcium channel blocker of the dihydropyridine class used to treat hypertension and angina.[1][2] In a research context, it is widely used for in vitro studies investigating its effects on various cell types and signaling pathways. Its primary mechanism of action involves the inhibition of L-type calcium channels, which blocks the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[2][3][4] This activity leads to vasodilation and a reduction in peripheral vascular resistance. Beyond its cardiovascular effects, amlodipine has also been studied for its role in regulating cell proliferation and its potential applications in cancer research.
Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of amlodipine maleate stock solutions for cell culture applications.
Solubility and Stability Data
This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture applications, DMSO is the most common solvent for preparing high-concentration stock solutions.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Reported Solubility | Molar Concentration (Approx.)* | Source |
| DMSO | 108.0 mg/mL | 205.7 mM | TargetMol |
| DMSO | 100 mg/mL | 190.5 mM | Selleck Chemicals |
| DMSO | ≥ 32 mg/mL | ≥ 61.0 mM | GlpBio |
| Ethanol | ~12.5 mg/mL | ~30.6 mM | Cayman Chemical |
*Calculations based on the molecular weight of this compound: 524.95 g/mol . **Data for amlodipine free base (MW: 408.9 g/mol ), solubility may vary for the maleate salt.
Stability:
-
Powder: The solid crystalline form is stable for at least four years when stored at -20°C.
-
DMSO Stock Solution: Store in aliquots at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
-
Aqueous/Media Solutions: Aqueous solutions are not recommended for storage for more than one day. Working solutions in cell culture media should be prepared fresh for each experiment.
-
Photosensitivity: Amlodipine is sensitive to light and should be protected from degradation by using amber vials or covering tubes with foil.
Experimental Protocols
This protocol describes the preparation of a 50 mM primary stock solution in DMSO, which can then be diluted to final working concentrations in cell culture medium.
Materials and Equipment
-
This compound powder (CAS: 88150-47-4)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or cryovials (e.g., amber or wrapped in foil)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Biological safety cabinet (BSC)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of 50 mM Primary Stock Solution
-
Safety First: Perform all steps in a biological safety cabinet or a chemical fume hood. Wear appropriate PPE.
-
Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L × 0.001 L × 524.95 g/mol × 1000 mg/g = 26.25 mg
-
-
Weighing: Carefully weigh out 26.25 mg of this compound powder and place it into a sterile, light-protected vial.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage.
Protocol 2: Preparation of Working Solutions for Cell Treatment
-
Determine Final Concentration: Decide on the final concentrations required for your experiment. Studies have used concentrations ranging from 1 µM to 50 µM. For example, IC50 values for A549 and H1299 lung cancer cells were found to be around 23-26 µM.
-
Serial Dilution: Prepare working solutions by serially diluting the 50 mM primary stock into sterile cell culture medium. Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Example Calculation (for a final concentration of 25 µM):
-
Step A (Intermediate Dilution): Perform an initial 1:100 dilution of the 50 mM stock in media.
-
Add 2 µL of 50 mM stock to 198 µL of media. This creates a 500 µM intermediate solution.
-
-
Step B (Final Dilution): Dilute the 500 µM intermediate solution to the final concentration. To make 1 mL of 25 µM working solution:
-
Use the formula C1V1 = C2V2.
-
(500 µM)(V1) = (25 µM)(1000 µL)
-
V1 = 50 µL.
-
Add 50 µL of the 500 µM intermediate solution to 950 µL of cell culture medium.
-
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental conditions. For the example above, the final DMSO concentration is 0.05%.
-
Application: Mix the working solution gently and add the appropriate volume to your cell cultures.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in cell culture.
Mechanism of Action: Signaling Pathway Diagram
Caption: Amlodipine blocks L-type calcium channels, inhibiting Ca²⁺ influx.
References
Electrophysiological Assessment of Amlodipine Maleate on Ion Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina.[1][2][3][4] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels (Ca_v1.2), leading to vasodilation and a reduction in blood pressure.[1] A comprehensive understanding of the electrophysiological effects of Amlodipine Maleate on its primary target and potential off-target ion channels is crucial for elucidating its therapeutic efficacy and safety profile. These application notes provide a detailed overview of the electrophysiological assessment of this compound, including its effects on various ion channels, experimental protocols for in-vitro assessment, and the associated signaling pathways.
Data Presentation: Quantitative Effects of Amlodipine on Ion Channels
The following tables summarize the quantitative data on the inhibitory effects of Amlodipine on various ion channels, as reported in the scientific literature.
Table 1: Inhibitory Effects of Amlodipine on L-type Calcium Channels (I_Ca)
| Tissue/Cell Type | IC50 | Experimental Conditions | Key Findings | Reference |
| Depolarised Rat Aorta | 1.9 nM | Ca²⁺-induced contractions | Potent inhibition with slow onset of action. | |
| Rat Portal Vein | 19.4 nM | K⁺-induced contractions (45 mM K⁺) | Potency is voltage-dependent; less potent against depolarization-induced contractions compared to direct Ca²⁺-induced contractions. | |
| Rat Cardiomyocytes | 0.227 nM | Voltage-clamp | High potency in inhibiting Ca²⁺ channel currents. | |
| Rabbit Ear Artery Vascular Smooth Muscle Cells | Concentration-dependent inhibition | Whole-cell patch clamp | Inhibition is more marked at more depolarized test potentials and is dependent on the holding potential. |
Table 2: Effects of Amlodipine on Other Ion Channels
| Ion Channel | Tissue/Cell Type | Effect | Key Findings | Reference |
| Cardiac Na⁺ Channels (I_Na) | Guinea Pig Ventricular Myocytes, Cloned hH1 | Tonic and phasic block | Amlodipine blocks Na⁺ channels in a voltage- and frequency-dependent manner, with affinity for both resting and inactivated states. | |
| Voltage-gated K⁺ Channels (I_Kr, I_Ks) | Rabbit Purkinje Fibers | Inhibition | Amlodipine inhibits I_Kr and I_Ks, which may counterbalance the shortening of the action potential duration caused by I_Ca inhibition. | |
| T-type Calcium Channels | Not specified | Inhibitor | Amlodipine also exhibits inhibitory effects on T-type calcium channels. |
Signaling Pathways and Mechanism of Action
Amlodipine's primary therapeutic effect, vasodilation, is a direct consequence of its interaction with L-type calcium channels in vascular smooth muscle cells. The binding of amlodipine to the channel reduces the influx of calcium ions, a critical step in the signaling cascade that leads to muscle contraction.
Vascular Smooth Muscle Relaxation Pathway
The influx of extracellular Ca²⁺ through L-type calcium channels is a key trigger for smooth muscle contraction. Once inside the cell, Ca²⁺ binds to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light-chain kinase (MLCK), which in turn phosphorylates the myosin light chain. This phosphorylation enables the interaction between myosin and actin, leading to muscle contraction and vasoconstriction. Amlodipine, by blocking the initial Ca²⁺ influx, disrupts this pathway, leading to smooth muscle relaxation and vasodilation.
Antiproliferative Signaling
Beyond its vasodilatory effects, amlodipine has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs). This antiproliferative effect is mediated, at least in part, by the inhibition of the p42/p44 mitogen-activated protein kinase (MAPK) pathway, also known as the ERK1/2 pathway. Growth factors like basic fibroblast growth factor (bFGF) can activate this pathway, leading to cell proliferation. Amlodipine has been demonstrated to inhibit bFGF-induced activation of p42/p44 MAPKs in a dose-dependent manner.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effects of this compound on voltage-gated ion channels in a heterologous expression system (e.g., HEK293 cells stably expressing the channel of interest) or in primary cells (e.g., isolated cardiomyocytes or vascular smooth muscle cells).
Materials and Reagents:
-
Cell Culture: HEK293 cells stably expressing the ion channel of interest (e.g., Ca_v1.2, Na_v1.5, hERG), or freshly isolated primary cells.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (for Calcium Channels, in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH. (Note: The composition of the internal solution should be optimized for the specific ion channel being studied. For example, for potassium channels, a K-gluconate based solution would be used.)
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. For primary cells, follow the appropriate isolation protocol.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a selected cell with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
-
Voltage-Clamp Protocols:
-
For L-type Calcium Channels (I_Ca):
-
Hold the cell at a negative holding potential (e.g., -80 mV) to ensure channels are in a resting state.
-
Apply depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 200 ms) to elicit inward calcium currents.
-
To assess voltage-dependence of block, hold the cell at different holding potentials (e.g., -80 mV and -40 mV) before applying the test pulse.
-
-
For Sodium Channels (I_Na):
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply depolarizing steps (e.g., to -10 mV) to elicit fast inward sodium currents.
-
To assess use-dependence, apply a train of short depolarizing pulses at different frequencies.
-
-
For Potassium Channels (e.g., I_Kr):
-
Hold the cell at a depolarized potential (e.g., -40 mV).
-
Apply a depolarizing step (e.g., to +20 mV) to activate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the tail current.
-
-
-
Drug Application:
-
Record baseline currents in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state before recording the currents in the presence of the drug.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the drug effect.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of different concentrations of Amlodipine.
-
Construct concentration-response curves and calculate the IC50 value by fitting the data to the Hill equation.
-
Analyze changes in channel kinetics, such as the voltage-dependence of activation and inactivation.
-
Experimental Workflow for Electrophysiological Assessment
The following diagram illustrates a typical workflow for the electrophysiological screening and characterization of a compound like Amlodipine.
Conclusion
The electrophysiological assessment of this compound is fundamental to understanding its therapeutic benefits and potential side effects. Its primary inhibitory action on L-type calcium channels is well-documented, exhibiting voltage- and use-dependent characteristics. Furthermore, its effects on other ion channels, such as sodium and potassium channels, contribute to its overall cardiac electrophysiological profile. The provided protocols and workflows offer a comprehensive guide for researchers to investigate the intricate interactions of Amlodipine with ion channels, thereby facilitating further drug development and a deeper understanding of its clinical applications.
References
Application Notes and Protocols for Amlodipine Maleate as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Amlodipine Maleate as a reference standard in the quantitative analysis of amlodipine in pharmaceutical formulations. The methodologies outlined below are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, ensuring accuracy, precision, and reliability in quality control and drug development settings.
Introduction
This compound is the maleate salt of amlodipine, a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1][2] As a reference standard, this compound is a highly purified compound used as a benchmark for determining the identity, purity, and concentration of amlodipine in drug substances and products. Its use is critical in ensuring that pharmaceutical products meet the required quality standards set by regulatory bodies. Pharmaceutical secondary standards, traceable to USP and PhEur, are available for this purpose.[3]
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a precise and accurate technique for the quantification of amlodipine. The following protocol is a robust method for the analysis of amlodipine in tablet dosage forms.
Experimental Protocol
2.1.1. Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of amlodipine.
| Parameter | Specification |
| Column | Octadecylsilyl silica gel, C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)[4] |
| Mobile Phase | Acetonitrile, Methanol, and Triethylamine solution (15:35:50, v/v/v). The triethylamine solution is prepared by adjusting an aqueous solution to pH 3.0 ± 0.1 with phosphoric acid.[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 237 nm |
| Run Time | Approximately 10 minutes |
2.1.2. Preparation of Standard Solution
-
Accurately weigh approximately 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add about 60 mL of the mobile phase and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.
-
Filter the solution through a 0.45 µm filter.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of approximately 0.05 mg/mL of amlodipine.
2.1.3. Preparation of Sample Solution (Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 5 mg of amlodipine and transfer it to a 100 mL volumetric flask.
-
Add approximately 60 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution of amlodipine.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.
-
Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.
-
This will result in a sample solution with a theoretical concentration of 0.05 mg/mL of amlodipine.
2.1.4. System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | Not more than 2.0% for five replicate injections of the standard solution |
2.1.5. Data Analysis
The concentration of amlodipine in the sample is calculated by comparing the peak area of the sample solution with that of the standard solution.
Method Validation Data
The described HPLC method has been validated to demonstrate its suitability for the intended purpose.
| Validation Parameter | Result |
| Linearity Range | 0.8 - 24 µg/mL (R² > 0.999) |
| Accuracy (% Recovery) | 98.6% - 101.6% |
| Precision (% RSD) | < 1.0% |
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of Amlodipine.
UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of amlodipine, suitable for routine quality control.
Experimental Protocol
3.1.1. Instrument Parameters
| Parameter | Specification |
| Spectrophotometer | Double beam UV-Visible spectrophotometer |
| Wavelength of Maximum Absorbance (λmax) | 238 nm |
| Solvent (Blank) | Water or Methanol |
| Scan Range | 200 - 400 nm |
3.1.2. Preparation of Standard Solution
-
Accurately weigh a quantity of this compound reference standard and dissolve it in the chosen solvent (water or methanol) to obtain a stock solution of a known concentration (e.g., 100 ppm).
-
From the stock solution, prepare a series of dilutions to create a calibration curve. For example, prepare concentrations of 6.25, 12.5, 25, and 50 ppm.
3.1.3. Preparation of Sample Solution (Tablets)
-
Weigh and powder 20 tablets.
-
Transfer a quantity of the powder equivalent to a known amount of amlodipine into a volumetric flask.
-
Dissolve the powder in the solvent, sonicate if necessary, and dilute to the mark.
-
Filter the solution and make further dilutions as needed to bring the concentration within the range of the calibration curve.
3.1.4. Data Analysis
-
Measure the absorbance of the standard and sample solutions at 238 nm against the solvent blank.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of amlodipine in the sample solution from the calibration curve.
Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 6.25 - 100 ppm |
| Limit of Detection (LOD) | 0.132 µg/mL |
| Limit of Quantitation (LOQ) | 0.416 µg/mL |
| Accuracy (% Assay) | Within 95-105% of the labeled amount |
UV-Vis Spectrophotometry Experimental Workflow
Caption: Workflow for UV-Vis analysis of Amlodipine.
Use in Impurity Profiling
This compound reference standard can also be utilized in the identification and quantification of impurities in amlodipine drug substances and products. Specific impurities, such as amlodipine aspartate and amlodipine maleamide, can be synthesized and used as reference markers in techniques like Thin Layer Chromatography (TLC) and HPLC to ensure the purity of the final product.
Conclusion
The use of this compound as a reference standard is fundamental for the accurate and reliable quality control of amlodipine pharmaceutical products. The HPLC and UV-Vis spectrophotometry methods detailed in these application notes provide robust and validated protocols for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure compliance with regulatory standards and contribute to the safety and efficacy of amlodipine medications.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Amlodipine Maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Amlodipine Maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a salt of Amlodipine, a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1] It is known to be poorly soluble in water, with some sources describing it as "insoluble" and others predicting a very low aqueous solubility of approximately 0.0074 mg/mL.[2] This poor solubility can lead to low dissolution rates in the gastrointestinal tract, potentially resulting in variable and incomplete absorption, which can affect the drug's bioavailability and therapeutic efficacy.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
The main strategies to enhance the aqueous solubility of poorly soluble drugs like this compound include:
-
Solid Dispersion: This involves dispersing this compound in an inert hydrophilic carrier matrix at a solid state.[3][4] The drug can exist in an amorphous or crystalline form within the polymer. Amorphous solid dispersions are particularly effective as they present the drug in a higher energy state, leading to increased apparent solubility and dissolution rates.[2]
-
Inclusion Complexation: This technique involves the encapsulation of the lipophilic this compound molecule within the cavity of a host molecule, typically a cyclodextrin. This complexation shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.
-
Co-crystallization: This approach involves the formation of a crystalline solid that contains this compound and a pharmaceutically acceptable co-former in a specific stoichiometric ratio. Co-crystals can exhibit different physicochemical properties, including improved solubility, compared to the pure drug.
Q3: Are there any studies specifically on the solid dispersion of this compound?
Yes, a study has been conducted on the preparation of amorphous solid dispersions (ASDs) of this compound using polyvinylpyrrolidone (PVP) as the carrier. The study focused on quantifying the this compound content in the ASDs produced by fluidized bed granulation. The primary goal of preparing these ASDs was to improve the bioavailability by enhancing the drug's apparent solubility and dissolution rate.
Q4: How much can the solubility of Amlodipine be improved using these techniques?
While specific quantitative data for this compound is limited in publicly available literature, studies on the closely related salt, Amlodipine Besylate, demonstrate significant solubility enhancement. This data can serve as a valuable reference for the potential improvements achievable for this compound.
Quantitative Data on Amlodipine Besylate Solubility Enhancement
| Strategy | Carrier/Co-former | Method | Drug:Carrier Ratio | Solubility (µg/mL) | Fold Increase (Approx.) |
| Solid Dispersion | PEG 4000 | Solvent Evaporation | 1:5 | 325.95 | >40,000 |
| PEG 6000 | Solvent Evaporation | 1:5 | 264.3 | >35,000 | |
| PEG 4000 | Physical Mixture | 1:5 | 147.43 | >19,000 | |
| PEG 6000 | Physical Mixture | 1:5 | 141.51 | >19,000 | |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin | Lyophilization | 1:1 | - (3 times greater than crystalline form) | 3 |
| Methyl-β-cyclodextrin | Lyophilization | 1:1 | - (3 times greater than crystalline form) | 3 |
Note: The fold increase is calculated based on a predicted aqueous solubility of 0.0074 µg/mL for this compound. The actual aqueous solubility of Amlodipine Besylate may differ slightly, but it is also characterized as poorly soluble.
Troubleshooting Guides
Solid Dispersion
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in the solid dispersion. | - Poor miscibility between the drug and the polymer.- Drug degradation during processing (e.g., with the melting method). | - Screen for polymers with better miscibility with this compound.- Use a lower processing temperature or a different preparation method (e.g., solvent evaporation instead of melting).- Incorporate a surfactant to improve miscibility. |
| Phase separation or crystallization upon storage. | - The amorphous drug is physically unstable and tends to revert to its crystalline form.- Incompatible drug-polymer system.- High humidity or temperature during storage. | - Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound to inhibit crystallization.- Increase the polymer to drug ratio.- Store the solid dispersion in a tightly sealed container at low temperature and humidity. |
| Poor dissolution enhancement. | - Incomplete conversion to the amorphous state.- Large particle size of the solid dispersion.- Inappropriate choice of polymer. | - Optimize the preparation method to ensure complete amorphization (confirm with XRD or DSC).- Mill the solid dispersion to reduce particle size and increase surface area.- Use a more hydrophilic polymer as the carrier. |
Inclusion Complexation with Cyclodextrins
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low complexation efficiency. | - Inappropriate choice of cyclodextrin (cavity size may not be suitable for this compound).- Unfavorable pH or temperature conditions for complex formation.- Insufficient mixing or reaction time. | - Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, Me-β-CD) to find the one with the best fit and binding affinity for this compound.- Optimize the pH and temperature of the complexation medium.- Increase the stirring speed and/or reaction time. |
| Precipitation of the complex. | - The solubility of the inclusion complex itself is limited.- Aggregation of the complexes. | - Use a more soluble cyclodextrin derivative (e.g., HP-β-CD instead of β-CD).- Add a water-soluble polymer to the formulation to prevent aggregation. |
| Inconsistent results. | - Variability in the quality of the cyclodextrin.- Inconsistent experimental conditions. | - Use a high-purity, well-characterized cyclodextrin.- Precisely control all experimental parameters, including temperature, pH, stirring rate, and time. |
Co-crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Failure to form co-crystals. | - Unsuitable co-former.- Incorrect stoichiometric ratio.- Inappropriate solvent for crystallization. | - Screen a variety of pharmaceutically acceptable co-formers with complementary functional groups for hydrogen bonding with this compound.- Experiment with different stoichiometric ratios of the drug and co-former.- Conduct solvent screening to find a solvent system where both components have appropriate solubility for co-crystallization. |
| Formation of a physical mixture instead of co-crystals. | - Grinding method is not efficient enough.- Solvent evaporation is too rapid. | - For solid-state grinding, try liquid-assisted grinding by adding a small amount of a suitable solvent.- For solvent evaporation, slow down the evaporation rate by using a larger container or covering the container with a perforated lid. |
| Low yield of co-crystals. | - Suboptimal crystallization conditions.- Co-crystal is metastable and converts back to the starting materials. | - Optimize temperature, concentration, and stirring rate during crystallization.- Characterize the solid form immediately after preparation and store under controlled conditions to prevent conversion. |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific amount of this compound and a hydrophilic polymer (e.g., PVP K30 or PEG 4000) in a suitable solvent (e.g., methanol or a methanol-water mixture) in a desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Evaporate the solvent from the solution using a rotary evaporator or by heating on a water bath at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and then pass it through a sieve of a specific mesh size (e.g., #60) to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, solubility, dissolution rate, and solid-state properties (using techniques like DSC, XRD, and FTIR).
Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
-
Mixing: Mix this compound and a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in a specific molar ratio (e.g., 1:1) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% v/v ethanol in water) to the mixture to form a thick paste.
-
Trituration: Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the kneaded mass in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder.
-
Characterization: Evaluate the prepared inclusion complex for its physicochemical properties, including solubility and dissolution.
Visualizations
References
Technical Support Center: Optimizing Amlodipine Maleate HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Amlodipine Maleate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Caption: General workflow for HPLC method development.
Method 1: Isocratic RP-HPLC for Amlodipine and Enalapril Maleate
This method was developed for the simultaneous determination of Amlodipine Besylate and Enalapril Maleate.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) [1][2] |
| Mobile Phase | 10% Methanol in water, pH adjusted to 2.95 with o-phosphoric acid [3][1][2] |
| Flow Rate | 1.205 mL/min |
| Detection | 215 nm |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Retention Time (Amlodipine) | ~7.9 min |
Method 2: Isocratic RP-HPLC for Amlodipine Besylate in Tablets
This method is designed for the estimation of Amlodipine Besylate in tablet dosage forms.
| Parameter | Condition |
| Column | WATERS C18 (4.6 x 250 mm, 5µm) |
| Mobile Phase | Acetonitrile: 70mM Potassium Dihydrogen Orthophosphate buffer: Methanol (15:30:55), pH adjusted to 3.0 with Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | 240 nm |
| Retention Time | ~2.60 minutes |
Method 3: "Green" RP-HPLC for Amlodipine and Related Substances
This method was developed as an environmentally friendly alternative for determining Amlodipine and its related substances.
| Parameter | Condition |
| Column | RP-select B (4.0 x 250 mm, 5 µm) |
| Mobile Phase | 0.04 M Sodium Dihydrogen Phosphate Monohydrate (pH 4.0) and Ethanol (60:40 v/v) |
| Flow Rate | Not specified |
| Detection | Not specified |
Summary of Mobile Phase Compositions and Resulting Retention Times
| Mobile Phase Composition | pH | Flow Rate (mL/min) | Column | Amlodipine Retention Time (min) | Reference |
| Methanol:Water (10:90) | 2.95 | 1.205 | C18 (4.6x250mm, 5µm) | 7.9 | |
| Acetonitrile:Methanol:50mM Phosphate Buffer (20:50:30) | 3.0 | 1.0 | RP-C18 | Not specified | |
| Acetonitrile:70mM KH2PO4:Methanol (15:30:55) | 3.0 | 1.0 | WATERS C18 (4.6x250mm, 5µm) | 2.60 | |
| Methanol:1N HCl (1:1) | - | 1.0 | Phenomenex C18 (4.6x250mm, 5µm) | 8.062 | |
| 0.04M NaH2PO4:Ethanol (60:40) | 4.0 | - | RP-select B (4.0x250mm, 5µm) | Not specified |
References
Amlodipine Maleate stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of amlodipine maleate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound?
A1: The primary factors influencing this compound stability are pH, temperature, and light.[1][2] Forced degradation studies indicate that amlodipine is particularly susceptible to degradation under basic (alkaline) and acidic conditions, as well as upon exposure to UV light (photolysis).[1][2] While it is relatively stable at ambient temperatures, elevated temperatures can accelerate its degradation.[2]
Q2: How does pH affect the stability of this compound?
A2: this compound exhibits pH-dependent stability. It is most stable in the pH range of approximately 4 to 7. Significant degradation is observed in both acidic and alkaline environments. Some studies suggest that degradation is more pronounced under basic conditions compared to acidic conditions. For instance, one study reported 43% degradation under basic conditions versus about 1% under acidic stress. Another study observed approximately 27% degradation in acidic conditions.
Q3: What is the effect of temperature on the stability of this compound?
A3: this compound is generally stable at room temperature and below. However, its degradation accelerates at elevated temperatures. One study indicated that while stable up to 35°C, a gradual decrease in assay value occurs with each degree rise, with a more significant drop observed up to 50°C. Another study conducted thermal stress tests at 105°C and found no significant degradation, suggesting that very high temperatures are needed for substantial thermal degradation in the solid state.
Troubleshooting Guides
Issue: Inconsistent degradation results in stability studies.
-
Possible Cause: Variation in experimental parameters.
-
Solution:
-
Ensure precise control of pH, temperature, and light exposure across all experiments.
-
Use calibrated equipment (pH meter, oven, photostability chamber).
-
Prepare fresh stress agents (e.g., acid, base solutions) for each experiment.
-
Standardize the concentration of the this compound solution being tested.
-
Issue: Difficulty in separating degradation products from the parent drug using HPLC.
-
Possible Cause: Inadequate chromatographic conditions.
-
Solution:
-
Optimize the mobile phase composition. A gradient elution may be necessary to resolve all peaks.
-
Adjust the pH of the mobile phase. Since amlodipine is a basic compound, a mobile phase pH higher than its pKa (8.6) can improve peak shape.
-
Experiment with different column chemistries (e.g., C18, core-shell).
-
Ensure the detector wavelength is set appropriately (e.g., 237 nm) for optimal detection of both amlodipine and its impurities.
-
Quantitative Data Summary
The following tables summarize the degradation of amlodipine under different pH and temperature conditions as reported in various studies.
Table 1: Effect of pH on Amlodipine Degradation
| Stress Condition | Molarity | Temperature (°C) | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1 M HCl | 80 | 30 min | 16.41 | |
| Base Hydrolysis | 1 M NaOH | 80 | 1 h | 27.53 | |
| Acid Hydrolysis | 0.1 M HCl | Ambient | 3 days | ~1 | |
| Base Hydrolysis | 0.1 M NaOH | Ambient | 3 days | 43 | |
| Acidic (pH 3) | - | - | - | 55.50 | |
| Basic (pH 8.5) | - | - | - | 41.32 | |
| Acidic | - | - | 8 h | 7.54 | |
| Basic | - | - | 8 h | 29.73 | |
| Acidic (pH 1) | - | Room Temp | 8 days | ~25 | |
| Basic (pH 10) | - | Room Temp | 8 days | ~50 |
Table 2: Effect of Temperature on Amlodipine Degradation
| Stress Condition | Temperature (°C) | Duration | Degradation (%) | Reference |
| Thermal Stress | 105 | 3 days | No degradation | |
| Heat | 80 | - | - | |
| Thermal Stress | 80 | 7 h | - | |
| Gradual Increase | 35 to 42 | - | 0.4 to 0.6 per 1°C increase | |
| Gradual Increase | up to 50 | - | Sudden drop in assay |
Experimental Protocols
Forced Degradation Study Protocol (General)
This protocol is a composite based on methodologies described in multiple sources.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 1 M HCl.
-
Reflux the solution at 80°C for a specified period (e.g., 30 minutes).
-
Cool the solution and neutralize it with 1 M NaOH.
-
Dilute to a final concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 1 M NaOH.
-
Reflux the solution at 80°C for a specified period (e.g., 1 hour).
-
Cool the solution and neutralize it with 1 M HCl.
-
Dilute to a final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug powder or a solution of the drug in an oven at a specified high temperature (e.g., 80°C or 105°C) for a defined period (e.g., 7 hours to 3 days).
-
For the solid sample, dissolve it in the mobile phase to the desired concentration after the stress period.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation.
HPLC Method for Amlodipine and its Degradation Products
The following is an example of an HPLC method used for stability studies.
-
Column: Core shell C18 (100 mm × 4.6 mm, 2.6 µm)
-
Mobile Phase: Gradient elution with 0.4% ammonium hydroxide in water and methanol.
-
Detection Wavelength: 237 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a typical forced degradation study of this compound.
Caption: Factors influencing the stability and degradation of this compound.
References
Minimizing Amlodipine Maleate photodegradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of amlodipine maleate in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodegradation?
A1: The primary mechanism of amlodipine photodegradation is the oxidation of its 1,4-dihydropyridine ring into a pyridine ring.[1][2] This process, known as aromatization, is often independent of oxygen and is catalyzed by exposure to light, particularly UV-A radiation.[1][3] This transformation results in a loss of pharmacological activity.[4]
Q2: My amlodipine solution turned slightly yellow after being on the benchtop. Is it degraded?
A2: A yellowish discoloration can be an indicator of amlodipine degradation. While pure amlodipine solutions are typically colorless to pale yellow, the formation of degradation products, particularly the pyridine derivative, can lead to a more pronounced yellow color. It is crucial to analytically confirm degradation using a stability-indicating method like HPLC.
Q3: What are the optimal storage conditions for this compound solutions to prevent photodegradation?
A3: To minimize photodegradation, this compound solutions should always be protected from light. This can be achieved by using amber-colored glassware or by wrapping containers in aluminum foil. Solutions should be stored in a cool, dark place. For long-term storage, refrigeration is recommended, provided it does not affect the solubility of amlodipine in the chosen solvent.
Q4: Can the choice of solvent affect the rate of photodegradation?
A4: Yes, the solvent can influence the rate of photodegradation. While the primary degradation pathway is often solvent-independent, the polarity and viscosity of the solvent can affect the stability of the molecule and the kinetics of degradation. For instance, studies have shown that a methanolic solution of amlodipine besylate is unstable when exposed to daylight. It is advisable to consult literature for the stability of amlodipine in your specific solvent system or to perform preliminary stability studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram after light exposure. | Formation of photodegradation products. The most common is the pyridine derivative. | - The primary degradation product, the pyridine derivative, will have a different retention time than the parent amlodipine molecule. - Compare your chromatogram to a reference standard of the amlodipine pyridine derivative if available. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to known degradation products. |
| Loss of amlodipine concentration in my samples over a short period. | Exposure to ambient or direct light during sample preparation or analysis. | - Prepare solutions under low-light conditions or using red light. - Use amber HPLC vials or protect vials from light in the autosampler. - Minimize the time samples are exposed to light before analysis. |
| Inconsistent results in photostability studies. | - Fluctuations in light intensity or temperature. - Inconsistent sample geometry or distance from the light source. - Degradation during the analytical process itself. | - Use a validated photostability chamber with controlled and monitored light output and temperature. - Ensure all samples are placed at the same distance and orientation relative to the light source. - Run a "dark control" sample (wrapped in foil) alongside the exposed samples to account for any thermal degradation. |
| Precipitation observed in the amlodipine solution during the experiment. | - The solvent system may not be optimal for the concentration of this compound used. - Photodegradation products may have lower solubility than the parent compound. | - Ensure the this compound is fully dissolved at the start of the experiment. - If precipitation occurs upon light exposure, analyze both the supernatant and the precipitate to determine their composition. |
Data on Amlodipine Photodegradation
The rate of amlodipine photodegradation is influenced by the light source, solvent, and formulation. Below are tables summarizing quantitative data from various studies.
Table 1: Photodegradation of Amlodipine Besylate Under Different Light Conditions
| Light Source | Sample Type | Duration | Degradation (%) | Reference |
| UV Radiation | Tablets in primary packaging | 14 days | 22.38% | |
| Visible Light | Tablets in primary packaging | 14 days | 19.89% | |
| UV Light (366 nm) | Solution | 2 hours | 14.1% | |
| Photostability Chamber | Solution | 14 days | 32.2% | |
| UV Light | Solution (pH 3) | 30 minutes | 56.11% | |
| UV Irradiation | Powder | 24 hours | 66.9% |
Table 2: Half-life of Amlodipine Besylate Photodegradation
| Light Source | Sample Type | Half-life (t½) | Reference |
| UV Radiation | Tablets in primary packaging | 38.4 days | |
| Visible Light | Tablets in primary packaging | 43.3 days |
Table 3: Effect of Formulation on Amlodipine Photostability
| Formulation | Light Exposure | Remaining Amlodipine (%) | Reference |
| Microspheres | 11,340 kJ/m² | 97% | |
| Cyclodextrin Inclusion Complexes | 11,340 kJ/m² | 90% | |
| Liposomes | 11,340 kJ/m² | 77% | |
| Dry Emulsion | 24-hour UV irradiation | 94.4% |
Experimental Protocols
Protocol: Photostability Testing of this compound in Solution (Based on ICH Q1B Guidelines)
This protocol outlines a general procedure for assessing the photostability of an this compound solution.
1. Materials and Equipment:
-
This compound reference standard
-
Appropriate solvent (e.g., methanol, water, acetonitrile)
-
Calibrated photostability chamber equipped with a light source capable of emitting both visible and UV-A light (e.g., Xenon lamp or a combination of fluorescent and UV lamps).
-
Calibrated radiometer and lux meter
-
Quartz or borosilicate glass vials (transparent for exposed samples, wrapped in foil for dark controls)
-
Validated stability-indicating HPLC method
2. Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare replicate sample solutions in transparent vials.
-
Prepare an identical set of "dark control" samples by wrapping the vials completely in aluminum foil.
3. Exposure Conditions:
-
Place the transparent and dark control vials in the photostability chamber.
-
Expose the samples to light according to ICH Q1B guidelines, which recommend a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Monitor the light exposure using the calibrated radiometer and lux meter.
-
Maintain a constant temperature inside the chamber to minimize thermal degradation.
4. Sample Analysis:
-
At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.
-
Calculate the percentage of degradation in the exposed samples, correcting for any degradation observed in the dark control samples.
5. Data Interpretation:
-
Compare the amount of degradation in the light-exposed samples to that in the dark controls to assess the specific impact of light.
-
Characterize any significant degradation products.
-
Determine the degradation kinetics if multiple time points were taken.
Visualizations
Photodegradation Pathway of Amlodipine
Caption: Primary photodegradation pathway of amlodipine.
Experimental Workflow for Photostability Testing
Caption: Workflow for amlodipine photostability testing.
References
Troubleshooting poor peak shape in Amlodipine Maleate chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Amlodipine Maleate, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem observed with this compound, and what is its primary cause?
A1: The most prevalent issue is peak tailing . Amlodipine is a basic compound (pKa ≈ 8.6)[1][2][3], and it can undergo secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases (like C18).[4][5] This interaction leads to a portion of the analyte being retained longer than the main peak, resulting in an asymmetrical peak with a "tail".
Q2: How does mobile phase pH affect the peak shape of Amlodipine?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like amlodipine.
-
Low pH (e.g., pH 2.5-3.5): At a pH well below the pKa of amlodipine, both the amlodipine molecule (as a positive ion) and the residual silanol groups on the stationary phase are protonated (neutral). This minimizes the strong ionic interactions that cause peak tailing. Many successful methods operate in this pH range.
-
High pH (e.g., pH > 9): At a pH above the pKa of amlodipine, the molecule is neutral, while the silanol groups are deprotonated (negatively charged). This can also lead to good peak shape, but requires a pH-stable column.
-
Intermediate pH (pH 4-7): Operating in this range can lead to poor peak shape because the silanol groups are partially ionized, leading to inconsistent secondary interactions.
Q3: Can the choice of HPLC column influence peak shape for this compound?
A3: Absolutely. For basic compounds like amlodipine, the choice of column is crucial.
-
End-capped Columns: Modern, well-end-capped columns have fewer accessible residual silanol groups, which significantly reduces peak tailing.
-
Base-Deactivated Columns: These are specifically designed to minimize interactions with basic analytes and are highly recommended.
-
Columns with Low Silanol Activity: Some stationary phases are inherently manufactured to have low silanol activity, which is beneficial for amlodipine analysis.
Q4: My amlodipine peak is showing fronting. What could be the cause?
A4: Peak fronting is typically a sign of sample overload . This occurs when the concentration of the injected sample is too high for the column to handle, leading to saturation of the stationary phase. The excess analyte molecules then travel through the column more quickly, resulting in a distorted peak with a sloping front. To resolve this, either dilute your sample or reduce the injection volume.
Q5: I am observing split peaks for amlodipine. What are the potential reasons?
A5: Peak splitting can arise from several issues:
-
Column Contamination/Void: A blocked inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. It is always best to dissolve the sample in the mobile phase itself.
-
Co-eluting Impurity: An impurity that is not fully resolved from the main amlodipine peak can appear as a shoulder or a split peak.
Troubleshooting Guide
Issue 1: Peak Tailing
-
Symptom: The back half of the amlodipine peak is wider than the front half. The peak asymmetry factor is > 1.2.
-
Root Cause Analysis & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to ~3.0 using an acidifier like phosphoric acid or formic acid. This will protonate the silanol groups and minimize ionic interactions. 2. Use Mobile Phase Additives: Incorporate a tail-suppressing agent like triethylamine (TEA) at a low concentration (e.g., 0.1%) into the mobile phase. TEA is a basic compound that competitively binds to the active silanol sites. 3. Switch to a Base-Deactivated Column: If possible, use a column specifically designed for the analysis of basic compounds (e.g., an end-capped or base-deactivated C18 column). |
| Column Contamination | 1. Wash the Column: Follow the manufacturer's instructions for column washing. A typical wash sequence for a reversed-phase column is to flush with water, then isopropanol, and then re-equilibrate with the mobile phase. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample. |
| Low Buffer Concentration | 1. Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can sometimes help to mask residual silanol activity and improve peak shape. |
Issue 2: Peak Fronting
-
Symptom: The front half of the amlodipine peak is wider than the back half. The peak asymmetry factor is < 0.8.
-
Root Cause Analysis & Solutions:
| Potential Cause | Recommended Solution |
| Sample Overload | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample solution. A 1:10 dilution is a good starting point to check if overload is the issue. |
| Incompatible Sample Solvent | 1. Match Sample Solvent to Mobile Phase: Dissolve the this compound standard/sample in the initial mobile phase composition whenever possible. |
| Column Collapse | 1. Check Column Backpressure: A sudden drop in backpressure could indicate a collapsed column bed. 2. Replace the Column: If the column bed has collapsed, the column will need to be replaced. |
Issue 3: Peak Broadening
-
Symptom: The amlodipine peak is wider than expected, leading to decreased sensitivity and poor resolution.
-
Root Cause Analysis & Solutions:
| Potential Cause | Recommended Solution |
| Extra-Column Volume | 1. Minimize Tubing Length: Use the shortest possible length of narrow internal diameter tubing to connect the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly connected and there is no dead volume. |
| Column Degradation | 1. Evaluate Column Performance: Inject a standard and check the theoretical plates and tailing factor. If they are out of specification, the column may be degraded. 2. Replace the Column: If the column has reached the end of its life, it will need to be replaced. |
| Mobile Phase Elution Strength is Too Low | 1. Increase Organic Solvent Percentage: In a reversed-phase method, increasing the proportion of organic solvent (e.g., acetonitrile or methanol) will decrease the retention time and can lead to sharper peaks. |
Experimental Protocols
Example HPLC Method for Amlodipine Analysis
This protocol is a representative method adapted from published literature and serves as a good starting point for analysis.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile, methanol, and a pH 3.0 buffer (e.g., potassium dihydrogen phosphate with phosphoric acid) in a ratio of approximately 15:35:50 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 237 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Dissolve this compound working standard in the mobile phase to achieve a known concentration (e.g., 50 µg/mL).
Protocol for Mobile Phase pH Adjustment
-
Prepare the aqueous buffer component of the mobile phase (e.g., dissolve potassium dihydrogen phosphate in water).
-
Place a calibrated pH electrode into the aqueous solution.
-
While stirring, add a suitable acid (e.g., phosphoric acid) or base dropwise until the desired pH (e.g., 3.0) is reached.
-
Filter the buffer through a 0.45 µm membrane filter before mixing with the organic solvents.
Data Presentation
Table 1: Summary of Common HPLC Conditions for Amlodipine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (3.9 x 150 mm) | Core-shell C18 (4.6 x 100 mm, 2.6 µm) |
| Mobile Phase | Methanol, pH 2.95 buffer | Acetonitrile, Methanol, Triethylamine solution (pH 3.0) | Methanol, 0.4% Ammonium Hydroxide |
| Ratio | 10:90 (Organic:Aqueous) | 15:35:50 | Gradient |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | Not specified |
| Temperature | 25°C | 30°C | Not specified |
| Detection | 215 nm | 237 nm | 237 nm |
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Diagnostic flowchart for common peak shape problems.
References
Technical Support Center: Amlodipine Maleate Interference in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference by amlodipine maleate in common biological assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify, mitigate, and understand assay artifacts caused by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my assay?
A1: Amlodipine is a dihydropyridine calcium channel blocker widely used as an antihypertensive medication.[1][2] Its chemical properties can lead to interference in biological assays through several mechanisms, including intrinsic fluorescence, antioxidant activity, and off-target effects on cellular pathways.[3][4] These interferences can lead to false-positive or false-negative results, making it crucial to perform appropriate controls.
Q2: My fluorescence-based assay is showing unexpected results with this compound. What could be the cause?
A2: Amlodipine possesses intrinsic fluorescence properties. It has a reported excitation maximum (λex) of approximately 365 nm and an emission maximum (λem) of around 450 nm.[4] This autofluorescence can directly interfere with assays that use fluorophores with similar spectral characteristics, leading to an artificially high signal. Furthermore, the fluorescence of amlodipine is enhanced in the presence of proteins like human serum albumin (HSA) and is pH-sensitive, with quenching observed in acidic conditions.
Q3: Can this compound affect my cell viability assay, such as the MTT assay?
A3: Yes, amlodipine has been shown to have direct biological effects on cell proliferation and viability in various cell lines, which is independent of assay interference. Therefore, a decrease in signal in an MTT assay could be due to a genuine cytotoxic or anti-proliferative effect of the compound. However, it is also possible for amlodipine's antioxidant properties to interfere with the redox-based chemistry of the MTT assay. It is crucial to use orthogonal assays to confirm cell viability results.
Q4: I am working with an ELISA. Can this compound interfere with this type of assay?
A4: While specific interference of amlodipine in ELISAs is not extensively documented in publicly available literature, interference is theoretically possible. Compounds can interfere with ELISAs by inhibiting the activity of the enzyme conjugate (commonly horseradish peroxidase - HRP), by binding to assay components, or by affecting the colorimetric substrate. Given amlodipine's chemical structure and properties, it is advisable to run controls to test for such interference.
Q5: Does this compound have known off-target effects that could impact my cell-based assay?
A5: Yes, beyond its primary function as a calcium channel blocker, amlodipine has been shown to have off-target effects. For instance, it can induce the expression of the p21(Waf1/Cip1) gene, which is an inhibitor of cell cycle progression. It has also been shown to influence the Akt2/Sp1/miR-21 signaling pathway. These off-target activities can lead to genuine biological changes in your cellular model that are not related to the intended target of your experiment.
Troubleshooting Guides
Issue 1: Unexpected Signal in Fluorescence-Based Assays
Symptoms:
-
High background fluorescence in wells containing this compound.
-
A dose-dependent increase in signal that does not correlate with the expected biological activity.
-
Quenching of the fluorescent signal at high concentrations of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Quantitative Data Summary: Amlodipine Fluorescence Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~365 nm | |
| Emission Maximum (λem) | ~450 nm | |
| pH effect on Fluorescence | Quenched in acidic conditions | |
| Protein Binding Effect | Fluorescence enhancement |
Issue 2: Ambiguous Results in Cell Viability Assays (e.g., MTT)
Symptoms:
-
Dose-dependent decrease in cell viability.
-
Discrepancies between MTT results and other viability assays (e.g., trypan blue exclusion, ATP-based assays).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cell viability assay ambiguity.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits autofluorescence at the excitation and emission wavelengths of your assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Method:
-
Prepare a serial dilution of this compound in the assay buffer at the same concentrations used in your main experiment.
-
Add a "buffer only" control to several wells.
-
Pipette 100 µL of each this compound dilution and the buffer control into separate wells of the 96-well plate.
-
Set the plate reader to the excitation and emission wavelengths used for your experimental fluorophore.
-
Measure the fluorescence intensity of each well.
-
Interpretation: If the fluorescence intensity of the amlodipine-containing wells is significantly higher than the buffer-only control in a dose-dependent manner, then amlodipine is autofluorescent under your assay conditions.
Protocol 2: Assessing Interference with HRP-Based ELISA
Objective: To determine if this compound inhibits the enzymatic activity of the HRP conjugate in an ELISA.
Materials:
-
This compound stock solution
-
Assay buffer/diluent
-
HRP-conjugated secondary antibody (or other HRP conjugate used in your assay)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well clear microplate
-
Plate reader with absorbance detection at 450 nm
Method:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the wells of a microplate, add the HRP conjugate at the same concentration used in your ELISA.
-
Add the different concentrations of this compound to the wells containing the HRP conjugate. Include a "no amlodipine" control.
-
Incubate for the same duration as the HRP incubation step in your standard ELISA protocol.
-
Add the TMB substrate to all wells and incubate for the standard development time.
-
Add the stop solution.
-
Measure the absorbance at 450 nm.
-
Interpretation: A dose-dependent decrease in absorbance in the amlodipine-containing wells compared to the control indicates inhibition of HRP activity.
Protocol 3: Assessing Interference with Firefly Luciferase Reporter Assays
Objective: To determine if this compound directly inhibits firefly luciferase activity.
Materials:
-
This compound stock solution
-
Recombinant firefly luciferase enzyme
-
Luciferase assay buffer
-
Luciferin substrate
-
96-well white, opaque microplate
-
Luminometer
Method:
-
Prepare a serial dilution of this compound in the luciferase assay buffer.
-
Add a constant amount of recombinant firefly luciferase to each well of the microplate.
-
Add the different concentrations of this compound to the wells. Include a "no amlodipine" control.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the luminescent reaction by adding the luciferin substrate.
-
Immediately measure the luminescence signal using a luminometer.
-
Interpretation: A dose-dependent decrease in the luminescent signal in the amlodipine-containing wells compared to the control suggests direct inhibition of firefly luciferase.
Amlodipine Signaling Pathways
Amlodipine's primary mechanism of action is the blockade of L-type calcium channels. However, it can also influence other signaling pathways, which may have implications for cell-based assays.
Caption: Amlodipine's primary and potential off-target signaling pathways.
References
- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amlodipine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Direct Visualization of Amlodipine Intervention into Living Cells by Means of Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Amlodipine Maleate in Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Amlodipine Maleate.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and stability testing of this compound.
Question: My this compound tablets are showing significant degradation and high impurity levels during accelerated stability studies (40°C/75% RH). What are the potential causes and solutions?
Answer:
High impurity levels in this compound tablets under accelerated conditions are typically due to its inherent sensitivity to moisture and interaction with certain excipients.[1] The primary degradation pathways for Amlodipine are hydrolysis and photolysis.[2]
Probable Causes:
-
Moisture-Induced Degradation: this compound is highly sensitive to moisture, which can accelerate hydrolytic degradation.[1] The use of aqueous wet granulation can introduce excess moisture, leading to instability.[1]
-
Excipient Incompatibility: Certain common excipients can interact with this compound. For instance, the primary amine in Amlodipine can react with reducing sugars like lactose, especially in the presence of moisture and basic lubricants like magnesium stearate (Maillard reaction). While less documented for the maleate salt compared to the besylate, this remains a potential risk.
-
Inappropriate Formulation pH: The pH of the formulation microenvironment can significantly impact the stability of Amlodipine. Both acidic and alkaline conditions can catalyze hydrolysis.[2]
-
Manufacturing Process: High temperatures during drying or compression can promote degradation. The wet granulation process, in particular, has been shown to result in fragile granules that change color and show increased impurity levels upon standing.
Recommended Solutions:
-
Formulation Strategy:
-
Utilize Direct Compression: This method avoids the use of water and has been shown to produce more stable this compound tablets. Maintaining the final blend's moisture content between 2.5% and 4.5% by weight is recommended.
-
Select Compatible Excipients:
-
Diluents: Microcrystalline cellulose and pregelatinized starch are preferred diluents.
-
Disintegrants: Consider using sodium starch glycolate or crospovidone.
-
Avoid Reactive Excipients: It is advisable to avoid lactose, especially in combination with basic lubricants, to prevent potential Maillard reactions.
-
-
-
Process Control:
-
Control Moisture: Implement stringent moisture control throughout the manufacturing process. For wet granulation, consider using a non-aqueous solvent like isopropyl alcohol.
-
Optimize Lubricant Levels: Ensure adequate lubrication to prevent processing issues, but avoid excessive amounts of basic lubricants if reactive excipients are present.
-
-
Packaging:
-
Use packaging with high moisture barrier properties, such as Alu-Alu blisters or tightly sealed HDPE bottles with desiccants.
-
Question: I am experiencing significant sticking of the powder blend to the punches and dies during the tablet compression of this compound. How can I resolve this?
Answer:
Sticking is a well-documented issue with this compound formulations. This can lead to pitted tablets, high ejection forces, and weight variation.
Probable Causes:
-
High Moisture Content: Excess moisture in the powder blend is a primary cause of sticking.
-
Inadequate Lubrication: Insufficient or improperly mixed lubricant can lead to powder adhesion to metal surfaces.
-
Formulation Composition: The inherent properties of this compound contribute to its stickiness. Certain excipients can exacerbate this issue.
-
Tooling and Machine Parameters: Scratched or improperly designed punches, as well as high compression speeds, can increase the tendency for sticking.
Recommended Solutions:
-
Moisture Control:
-
Ensure the final powder blend has a low moisture content, ideally within the 2.5% to 4.5% range as suggested for direct compression formulations.
-
Maintain a controlled humidity environment in the compression suite.
-
-
Lubrication Optimization:
-
Increase the concentration of the lubricant (e.g., magnesium stearate) within its acceptable range (typically 0.25% to 2%).
-
Ensure proper blending time for the lubricant to achieve a uniform coating on the granules.
-
-
Excipient Selection:
-
Incorporate a glidant like colloidal silicon dioxide (0.1% to 2.5%) to improve powder flow and reduce adhesion.
-
Using excipients like pregelatinized starch and microcrystalline cellulose has been shown to result in stable, non-sticking tablets.
-
-
Process and Tooling Adjustments:
-
Reduce the compression machine speed.
-
Ensure punches and dies are highly polished and free of any scratches.
-
Consider using specialized punch coatings that reduce adhesion.
-
Evaluate the tablet design; complex designs with sharp angles in embossed logos can be more prone to picking (a form of sticking).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for Amlodipine are hydrolysis and photolysis. Hydrolysis can be catalyzed by both acidic and basic conditions, affecting the ester functional groups. Photodegradation involves the aromatization of the dihydropyridine ring to a pyridine derivative, which is therapeutically inactive. A specific impurity can also be formed by the reaction of the amino group of the Amlodipine base with the maleic acid counter-ion, particularly at higher temperatures and under basic conditions.
Q2: How does pH affect the stability of this compound in a formulation?
A2: this compound is susceptible to degradation in both acidic and alkaline conditions. The stability is generally highest in the neutral pH range. Formulations with a slightly acidic to neutral pH (around 6.95) have been shown to be stable. It is crucial to consider the pH of the formulation's microenvironment, which can be influenced by the choice of excipients.
Q3: What are the most suitable excipients for a stable this compound tablet formulation?
A3: Based on successful stable formulations, the following excipients are recommended:
-
Diluents: Microcrystalline cellulose, Pregelatinized starch.
-
Disintegrants: Sodium starch glycolate, Crospovidone.
-
Lubricant: Magnesium stearate.
-
Glidant: Colloidal silicon dioxide. It is generally recommended to avoid lactose to prevent potential interactions.
Q4: Is wet granulation or direct compression better for this compound tablets?
A4: Direct compression is the preferred method for producing stable this compound tablets. This is because it avoids the use of aqueous solvents, thereby minimizing the risk of moisture-induced degradation. Formulations manufactured by direct compression have demonstrated good stability and have overcome the issue of sticking.
Q5: How can I protect my this compound formulation from light?
A5: Since photolysis is a key degradation pathway, protection from light is essential. This can be achieved through:
-
Film Coating: Applying a protective film coat containing an opacifier like titanium dioxide to the tablets.
-
Packaging: Using light-resistant primary packaging, such as opaque or amber-colored blisters and bottles.
Data Presentation
Table 1: Impact of Manufacturing Process on this compound Tablet Stability
| Manufacturing Process | Initial Total Impurities (%) | Total Impurities after 1 Month at 40°C/75% RH (%) | Observations | Reference |
| Wet Granulation (Aqueous) | 0.2 | 2.0 | Granules were fragile and turned pale yellow. Significant increase in impurities. | |
| Wet Granulation (IPA) | 1.0 | 2.3 | Improved granule quality compared to aqueous granulation, but still showed impurity growth. | |
| Direct Compression | 0.1 | 0.2 | Stable formulation with no sticking and minimal impurity increase. |
Table 2: Degradation of Amlodipine Under Forced Stress Conditions
| Stress Condition | Duration | % Degradation | Reference |
| Acidic (0.1N HCl) | 8 hours | 7.54% | |
| Basic (0.1N NaOH) | 8 hours | 29.73% | |
| Oxidative (3% H₂O₂) | 8 hours | 74.40% | |
| Thermal | 7 hours at 80°C | 54.75% | |
| Photolytic | - | 50.66% |
Note: Data is primarily from studies on Amlodipine Besylate but is indicative of the active moiety's general stability profile.
Experimental Protocols
1. Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound API
-
Hydrochloric Acid (HCl), 0.1N
-
Sodium Hydroxide (NaOH), 0.1N
-
Hydrogen Peroxide (H₂O₂), 3%
-
Milli-Q Water
-
Methanol (HPLC Grade)
-
Calibrated HPLC system with UV/PDA detector, oven, and photostability chamber.
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1N HCl.
-
Keep the solution at 60°C for 2 hours.
-
Cool, neutralize with 0.1N NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH.
-
Keep the solution at 60°C for 30 minutes.
-
Cool, neutralize with 0.1N HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in an oven at 80°C for 7 hours.
-
After exposure, weigh an appropriate amount, dissolve, and dilute with mobile phase to 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
After exposure, weigh an appropriate amount, dissolve, and dilute with mobile phase to 100 µg/mL.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples with that of an unstressed control sample to identify and quantify degradation products.
2. Protocol: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and its degradation products in a stability sample.
Chromatographic Conditions:
-
Instrument: HPLC with UV/PDA Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.05 M orthophosphoric acid buffer (pH adjusted to 3.0 with triethylamine), methanol, and acetonitrile in a ratio of 50:35:15 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (approx. 25°C)
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to get a concentration of 1000 µg/mL. Further dilute to obtain a working standard of 100 µg/mL.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Amlodipine and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
Analysis: Inject the standard and sample preparations into the chromatograph, record the chromatograms, and measure the peak area for Amlodipine.
-
Calculation: Calculate the percentage of this compound in the sample using the standard formula comparing the peak areas of the sample and the standard. Assess the percentage of impurities by calculating the area of each impurity peak as a percentage of the total peak area.
Visualizations
Caption: Workflow for a typical pharmaceutical stability study.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Amlodipine Maleate Following ICH Guidelines
This guide provides a comprehensive comparison of different analytical methods for the quantification of Amlodipine Maleate, validated according to the International Council for Harmonisation (ICH) guidelines. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry for the analysis of Amlodipine in pharmaceutical formulations.
Comparative Analysis of Validated Methods
The selection of an analytical method for routine quality control or research depends on various factors, including specificity, sensitivity, accuracy, precision, and the cost-effectiveness of the technique. Below is a summary of the performance characteristics of HPLC, HPTLC, and UV-Visible Spectrophotometry for the analysis of Amlodipine, based on published validation data.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC Method | HPTLC Method | UV-Visible Spectrophotometry Method |
| Linearity Range | 0.8 - 24 µg/mL[1][2][3] | 500 - 2500 ng/band[4] | 5 - 30 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999 | 0.995 | 0.999 |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC Method | HPTLC Method | UV-Visible Spectrophotometry Method |
| Accuracy (% Recovery) | 98.6% - 101.6% | 99.7% - 101.64% | 98.8% - 99.99% |
| Precision (%RSD) | < 1% | < 2% | < 1% |
Table 3: Comparison of Detection and Quantitation Limits
| Parameter | HPLC Method | HPTLC Method | UV-Visible Spectrophotometry Method |
| Limit of Detection (LOD) | Not consistently reported | Not consistently reported | 0.136 µg/mL |
| Limit of Quantitation (LOQ) | Not consistently reported | Not consistently reported | 0.400 µg/mL |
Experimental Protocols
The following are detailed methodologies for the key validation experiments as per ICH guidelines. These protocols are generalized from various validated methods for Amlodipine analysis.
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the analysis of Amlodipine is a reverse-phase HPLC method.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio. The pH is typically adjusted to be acidic.
-
Flow Rate: Typically around 1.0 - 1.2 mL/min.
-
Detection: UV detection at a wavelength where Amlodipine shows maximum absorbance, often around 215 nm or 237 nm.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
-
Validation Experiments:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components is demonstrated by comparing the chromatograms of a placebo, the standard, and the sample solution. The absence of interfering peaks at the retention time of Amlodipine indicates specificity.
-
Linearity: Prepare a series of at least five concentrations of Amlodipine standard solution over a specified range (e.g., 80% to 120% of the test concentration). Plot the peak area response against the concentration and determine the correlation coefficient, which should ideally be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Amlodipine at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) for the results should be within acceptable limits (typically ≤ 2%).
-
-
UV-Visible Spectrophotometry Method
This method is simpler and more cost-effective than HPLC but may be less specific.
-
Methodology:
-
Solvent: A suitable solvent in which Amlodipine is freely soluble, such as methanol.
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of Amlodipine over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For Amlodipine, this is often observed around 366 nm or 281 nm depending on the solvent.
-
-
Validation Experiments:
-
Specificity: Analyze the placebo solution to ensure no significant absorbance at the λmax of Amlodipine.
-
Linearity: Prepare a series of Amlodipine standard solutions of different concentrations and measure their absorbance at the determined λmax. Plot absorbance versus concentration to establish the linearity and calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by adding known amounts of standard Amlodipine to a placebo preparation and calculating the percentage recovery.
-
Precision: Assess repeatability by measuring the absorbance of multiple aliquots of a single sample solution. Evaluate intermediate precision by performing the analysis on different days.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process according to ICH guidelines.
Caption: Workflow for Analytical Method Validation as per ICH Guidelines.
References
- 1. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. rjptonline.org [rjptonline.org]
Amlodipine Maleate vs. Amlodipine Besylate: A Bioequivalence Comparison
Amlodipine is a widely prescribed calcium channel blocker for the management of hypertension and angina.[1][2] While the besylate salt of amlodipine has been the innovator product, the maleate salt is available as a generic alternative.[3][4] This guide provides a detailed comparison of the bioequivalence of amlodipine maleate and amlodipine besylate, supported by experimental data from clinical studies, to inform researchers, scientists, and drug development professionals.
Pharmacokinetic Bioequivalence
Multiple studies have demonstrated that this compound and amlodipine besylate are bioequivalent, meaning they exhibit comparable rates and extents of absorption.[5] The plasma concentration profiles of amlodipine have been shown to be virtually superimposable for the two salt forms. Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to reach maximum plasma concentration (Tmax) are not statistically different between the two formulations. These findings suggest that the plasma kinetics of amlodipine are dependent on the properties of the amlodipine molecule itself, rather than the salt form. Consequently, the two salts are considered interchangeable for clinical practice.
Data Summary
The following table summarizes the key pharmacokinetic parameters from comparative bioequivalence studies of a single 10 mg oral dose of this compound and amlodipine besylate in healthy volunteers.
| Pharmacokinetic Parameter | This compound (Test) | Amlodipine Besylate (Reference) |
| Cmax (ng/mL) | 8.08 | 8.22 |
| AUCt (ng·h/mL) | 353.15 | 359.99 |
| AUCinf (ng·h/mL) | 417.86 | 408.23 |
| Tmax (h) | 8.0 (median) | 8.5 (median) |
| t1/2 (h) | 48.04 | 43.81 |
Data compiled from a study involving healthy volunteers who received a single 10 mg dose of each formulation.
Experimental Protocols
The bioequivalence of this compound and amlodipine besylate has been established through randomized, open-label, crossover clinical trials.
Study Design
A common study design is a two-period, two-sequence crossover trial. In this design, healthy volunteers are randomly assigned to one of two treatment sequences. One group receives this compound in the first period and amlodipine besylate in the second, while the other group receives the treatments in the reverse order. A washout period of sufficient duration (e.g., 14 to 28 days) separates the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.
Subject Population
Studies are typically conducted in healthy adult volunteers, often including both males and females. The number of participants can vary, with studies including as few as 12 and as many as 36 subjects.
Drug Administration and Blood Sampling
Participants are administered a single oral dose of either this compound or amlodipine besylate, typically 10 mg. Blood samples are collected at predetermined time points before and after drug administration, extending up to 144 hours post-dose, to characterize the pharmacokinetic profile.
Analytical Method
Plasma concentrations of amlodipine are determined using a validated and sensitive analytical method, such as ultra-performance liquid chromatography interfaced with a double quadrupole mass spectrometer (UPLC-MS/MS).
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time to reach Cmax.
-
AUCt: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUCinf: The area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: The elimination half-life.
Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC fall within the pre-specified acceptance range of 80-125%.
Experimental Workflow
Caption: Workflow of a typical crossover bioequivalence study.
Signaling Pathways
Amlodipine's therapeutic effect is achieved through the blockade of L-type calcium channels, which is a mechanism independent of its salt form. The bioequivalence of the maleate and besylate salts indicates that they deliver the active amlodipine moiety to the systemic circulation in an equivalent manner, leading to the same pharmacological action.
Caption: Amlodipine's mechanism of action.
References
- 1. Single-dose, randomized, crossover bioequivalence study of this compound versus amlodipine besylate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. buzzrx.com [buzzrx.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. academic.oup.com [academic.oup.com]
Amlodipine Maleate vs. Nifedipine: A Comparative Analysis of Efficacy in Blood Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely prescribed dihydropyridine calcium channel blockers, Amlodipine Maleate and Nifedipine, for the management of hypertension. By examining key clinical trial data, experimental methodologies, and underlying pharmacological pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of their comparative performance.
Executive Summary
Both Amlodipine and Nifedipine are effective in lowering blood pressure by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation. Clinical evidence demonstrates comparable efficacy in blood pressure reduction between the two drugs, particularly when using extended-release formulations of Nifedipine. The primary distinctions lie in their pharmacokinetic profiles, with Amlodipine possessing a significantly longer half-life, which contributes to more consistent blood pressure control, especially in cases of missed doses.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Comparative Efficacy in Blood Pressure Reduction
| Parameter | Amlodipine | Nifedipine (GITS/Coat-Core) | Citation |
| Mean Systolic Blood Pressure Reduction | -15.7 mmHg | -15.5 mmHg | [1] |
| Mean Diastolic Blood Pressure Reduction | -7.5 mmHg | -6.7 mmHg | [2] |
| 24-hour Ambulatory Blood Pressure Reduction (Systolic/Diastolic) | 10.3/6.5 mmHg | 10.9/6.3 mmHg | [2] |
| Trough Blood Pressure (Endpoint) | 140.7/85.9 mmHg | 141.3/85.5 mmHg | [1] |
| Diastolic BP Control (% of patients) | 61.9% | 52.9% | [3] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Amlodipine | Nifedipine | Citation |
| Half-life | 30-50 hours | Short (Standard); GITS allows once-daily dosing | |
| Dosing Frequency | Once daily | 2-3 times daily (Standard); Once daily (GITS) | |
| Trough-to-Peak Ratio (Systolic/Diastolic) | 84.61% / 86.67% | 100% / 100% (GITS) | |
| Effect on Heart Rate | Minimal change | Minimal change (GITS/retard formulations) |
Experimental Protocols
To ensure a clear understanding of the data presented, this section outlines a generalized experimental protocol for a head-to-head clinical trial comparing Amlodipine and Nifedipine, based on common practices in the cited literature.
1. Study Design: A multicenter, prospective, randomized, double-blind, parallel-group or crossover study.
2. Participant Selection:
-
Inclusion Criteria:
-
Male and female patients aged 40-70 years.
-
Diagnosed with essential hypertension, with clinic systolic blood pressure (SBP) between 140-179 mmHg and/or diastolic blood pressure (DBP) between 90-109 mmHg.
-
24-hour ambulatory SBP ≥ 130 mmHg and/or DBP ≥ 80 mmHg.
-
-
Exclusion Criteria:
-
History of severe cardiovascular events (e.g., myocardial infarction, stroke) within the last two years.
-
Contraindications to dihydropyridine calcium channel blockers.
-
Secondary hypertension.
-
Participation in another clinical trial.
-
3. Study Procedure:
-
Washout and Placebo Run-in: A 2 to 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.
-
Randomization and Blinding: Patients are randomly assigned to receive either Amlodipine (e.g., 5 mg once daily) or a long-acting formulation of Nifedipine (e.g., Nifedipine GITS 30 mg once daily). A double-dummy technique may be used to maintain blinding.
-
Treatment and Titration: The initial treatment period typically lasts for 4 to 8 weeks. Dose titration (e.g., to Amlodipine 10 mg or Nifedipine GITS 60 mg) may be permitted at a specified time point (e.g., 4 weeks) for patients who have not achieved the target blood pressure (e.g., trough sitting DBP < 90 mmHg).
-
Blood Pressure Measurement:
-
Clinic Blood Pressure: Measured at baseline and at specified follow-up visits. Multiple readings are taken after a rest period, and the average is recorded.
-
Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM is performed at baseline and at the end of the treatment period to assess the smoothness and duration of the antihypertensive effect.
-
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change from baseline in trough sitting diastolic and systolic blood pressure.
-
Secondary Efficacy Endpoints: 24-hour ambulatory blood pressure parameters.
-
Safety Assessments: Monitoring of adverse events, physical examinations, and laboratory tests at baseline and throughout the study.
5. Statistical Analysis:
-
Statistical comparisons of blood pressure changes between the two treatment groups are performed using appropriate statistical tests, such as analysis of covariance (ANCOVA), with baseline blood pressure as a covariate.
-
The proportion of patients achieving blood pressure control in each group is compared using chi-square or logistic regression analysis.
Mandatory Visualizations
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
References
A Comparative Analysis of In Vitro Dissolution Profiles of Amlodipine Salt Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution characteristics of different salt forms of amlodipine, a widely used calcium channel blocker for the management of hypertension and angina. While various salt forms such as besylate, maleate, and mesylate exist, amlodipine besylate is the most commonly utilized in commercial formulations.[1][2] The selection of a salt form can influence the physicochemical properties of a drug, including its solubility and dissolution rate, which are critical parameters affecting bioavailability.[1][2] This guide summarizes experimental data on the dissolution of amlodipine tablets and provides detailed experimental protocols to support further research and development.
Data Summary: In Vitro Dissolution of Amlodipine Tablets
The following table summarizes the percentage of amlodipine dissolved at various time points in different dissolution media. The data is compiled from multiple studies investigating the dissolution of amlodipine besylate tablets, as comprehensive comparative data for amlodipine maleate is less prevalent in the public domain. The presented data serves as a benchmark for the expected dissolution performance of immediate-release amlodipine formulations.
| Dissolution Medium | Time (minutes) | Percentage Dissolved (%) | Reference |
| 0.1 N HCl (pH 1.2) | 15 | > 85 | [3] |
| Acetate Buffer (pH 4.5) | 15 | > 85 | |
| Phosphate Buffer (pH 6.8) | 30 | > 85 |
Note: Studies consistently demonstrate that amlodipine tablets, particularly the besylate salt, exhibit rapid dissolution at acidic pH levels (1.2 and 4.5), with over 85% of the drug released within 15 minutes. In a phosphate buffer at pH 6.8, the dissolution rate may be slightly slower, but still generally meets the criteria for rapidly dissolving products, with over 85% release within 30 minutes. A bioequivalence study comparing this compound and amlodipine besylate found them to be bioequivalent, suggesting similar plasma kinetics which are influenced by dissolution.
Experimental Protocol: In Vitro Dissolution Testing
The following is a detailed methodology for conducting in vitro dissolution studies of amlodipine tablets, based on protocols described in the scientific literature and pharmacopeial standards.
1. Materials and Equipment:
-
Dissolution Apparatus: USP Apparatus 2 (Paddle type)
-
Dissolution Media:
-
0.1 N Hydrochloric Acid (HCl), pH 1.2 (Simulated Gastric Fluid)
-
Acetate Buffer, pH 4.5
-
Phosphate Buffer, pH 6.8 (Simulated Intestinal Fluid)
-
-
Tablets: Amlodipine tablets of different salt forms (e.g., maleate, besylate)
-
Analytical Instrument: UV-Vis Spectrophotometer
-
Other: Volumetric flasks, pipettes, syringes with filters.
2. Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Volume of Dissolution Medium: 500 mL or 900 mL
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 75 rpm
-
Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes
3. Procedure:
-
Prepare the dissolution media of the required pH.
-
Degas the media before use.
-
Place the specified volume of the dissolution medium in each vessel of the dissolution apparatus and allow it to equilibrate to 37 ± 0.5 °C.
-
Place one amlodipine tablet in each vessel.
-
Start the apparatus at the specified paddle speed.
-
At each sampling time point, withdraw a sample of the dissolution medium from each vessel.
-
Filter the samples immediately using a suitable syringe filter.
-
Replace the volume of the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for amlodipine concentration using a validated UV-Vis spectrophotometric method at a wavelength of approximately 239 nm.
-
Calculate the cumulative percentage of drug dissolved at each time point.
4. Data Analysis:
-
The dissolution profiles of the different salt forms can be compared using similarity (f2) and difference (f1) factors.
-
A similarity factor (f2) between 50 and 100 suggests that the two dissolution profiles are similar.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro dissolution comparison of different amlodipine salt forms.
References
A Head-to-Head Comparison of Amlodipine Maleate and Other Dihydropyridine Calcium Channel Blockers
Introduction
Dihydropyridine calcium channel blockers (DHP-CCBs) are a cornerstone in the management of hypertension and angina pectoris.[1] These agents exert their therapeutic effects by selectively inhibiting the influx of calcium ions through L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells.[2][3] This action leads to peripheral arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4][5] Amlodipine, a third-generation DHP-CCB, is distinguished by its long half-life, allowing for once-daily dosing and consistent 24-hour blood pressure control. This guide provides an objective, data-driven comparison of amlodipine maleate with other notable DHP-CCBs, focusing on efficacy, pharmacokinetics, safety profiles, and the underlying experimental methodologies for their evaluation.
Mechanism of Action: Targeting the L-type Calcium Channel
DHP-CCBs bind to the α1 subunit of the L-type calcium channel, stabilizing it in an inactive conformation. This prevents the voltage-dependent influx of extracellular calcium into vascular smooth muscle cells. The subsequent decrease in intracellular calcium concentration reduces the activation of calmodulin and myosin light chain kinase, leading to decreased phosphorylation of myosin light chains. This ultimately inhibits the formation of actin-myosin cross-bridges, resulting in smooth muscle relaxation and vasodilation. Dihydropyridines exhibit greater selectivity for vascular smooth muscle compared to cardiac muscle, minimizing direct negative inotropic effects at therapeutic doses.
Caption: DHP-CCB signaling pathway in vascular smooth muscle.
Comparative Performance Data
Efficacy in Blood Pressure Reduction
The primary measure of efficacy for DHP-CCBs is their ability to reduce systolic (SBP) and diastolic (DBP) blood pressure. Head-to-head trials and meta-analyses provide valuable comparative data. A Bayesian network meta-analysis of 181 randomized controlled trials (RCTs) involving 21,383 patients compared seven DHP-CCBs, finding that levamlodipine ranked highest for reducing office blood pressure. Another study in African American patients found the efficacy of amlodipine, nifedipine GITS, and nifedipine CC to be equivalent.
Table 1: Comparative Antihypertensive Efficacy of Dihydropyridine CCBs
| Drug | Typical Daily Dose | SBP Reduction (mmHg) | DBP Reduction (mmHg) | Key Findings & Citations |
|---|---|---|---|---|
| Amlodipine | 5-10 mg | ~19-22 | ~12-14 | Consistently effective with once-daily dosing; demonstrated greater BP reduction at a lower dose compared to some newer CCBs. More effective than felodipine ER on 24h BP control, particularly at night. |
| Nifedipine (GITS) | 30-60 mg | ~19-22 | ~12-14 | Efficacy comparable to amlodipine in specific populations. Short-acting nifedipine can increase heart rate, whereas amlodipine reduces it. |
| Felodipine (ER) | 5-10 mg | Variable | Variable | Less consistent 24-hour BP control compared to amlodipine; 69% of patients reached target BP vs. 82% with amlodipine after 8 weeks. |
| Levamlodipine | 2.5-5 mg | Ranked Highest | Ranked Highest | Ranked highest in reducing office SBP and DBP in a large network meta-analysis. |
| Benidipine | 4-8 mg | Not specified | Not specified | Showed greater benefits for kidney health (improved eGFR) compared to amlodipine in patients with chronic kidney disease, with similar BP reduction. |
| Cilnidipine | 5-20 mg | 0.26 per mg | 0.01 per mg | Lower potency in BP reduction per mg compared to amlodipine. |
Note: Efficacy can vary based on patient population, dosage, and study design. GITS = Gastrointestinal Therapeutic System; ER = Extended Release.
Pharmacokinetic Profiles
Pharmacokinetic properties, particularly half-life, dictate dosing frequency and the consistency of the drug's effect. Amlodipine's long elimination half-life is a key advantage, providing stable plasma concentrations and sustained blood pressure control over a 24-hour period with less trough-to-peak variability.
Table 2: Comparative Pharmacokinetic Properties of Dihydropyridine CCBs
| Drug | Elimination Half-life (t½) | Time to Peak (Tmax) | Oral Bioavailability | Key Findings & Citations |
|---|---|---|---|---|
| Amlodipine | 30-50 hours | 6-12 hours | 60-65% | Long half-life allows for true once-daily dosing and a more consistent hypotensive effect. |
| Nifedipine | 2-5 hours (IR) / 6-11 hours (ER) | 0.5 hours (IR) / 2.5-5 hours (ER) | 45-70% | Shorter half-life, especially for immediate-release (IR) formulations, requires more frequent dosing. |
| Felodipine (ER) | 11-16 hours | 2.5-5 hours | ~15% | Exhibits greater trough-to-peak variability in plasma concentration compared to amlodipine. |
| Lercanidipine | 8-10 hours | 1.5-3 hours | ~10% | A long-acting DHP-CCB with similar efficacy to amlodipine but a shorter half-life. |
| Cilnidipine | ~7.5 hours | ~2 hours | ~13% | Possesses a shorter half-life compared to amlodipine. |
Values are approximate and can vary between individuals.
Adverse Event Profiles
The adverse effects of DHP-CCBs are primarily linked to their vasodilatory action. A large meta-analysis found variations in the safety profiles of different DHP-CCBs. For instance, while effective, amlodipine and nifedipine were associated with higher rates of peripheral and central nervous system adverse events, respectively. Newer agents like lercanidipine may have an improved tolerability profile with a lower incidence of peripheral edema.
Table 3: Comparative Adverse Event Profiles of Dihydropyridine CCBs
| Drug | Common Adverse Events | Key Findings & Citations |
|---|---|---|
| Amlodipine | Peripheral edema, headache, flushing, dizziness, palpitations. | Associated with the highest rate of peripheral nervous system adverse events in a meta-analysis. |
| Nifedipine | Headache, flushing, dizziness, peripheral edema. | Associated with the highest rate of central nervous system adverse events. |
| Felodipine | Peripheral edema, headache, flushing. | Similar side effect profile to other DHPs. |
| Levamlodipine | Dizziness, headache. | Exhibited significantly lower rates of total, central nervous system, and cardiovascular system adverse events. |
| Benidipine | Headache, flushing. | Associated with the highest rate of cardiovascular and digestive system adverse events. |
| Lercanidipine | Headache, flushing, peripheral edema. | Reported incidence of vasodilatory edema is significantly lower compared with other DHP-CCBs. |
Experimental Protocols
The comparison of DHP-CCBs relies on standardized preclinical and clinical experimental models. Below are detailed protocols for two key types of experiments.
Protocol 1: In Vivo Antihypertensive Efficacy Assessment in Spontaneously Hypertensive Rats (SHR)
This protocol describes a common preclinical method to evaluate the blood pressure-lowering effects of a test compound in a genetically hypertensive animal model.
1. Animal Model and Acclimatization:
-
Species: Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.
-
Housing: House animals under controlled conditions (12h light/dark cycle, 22±2°C, 50-60% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization to the facility and handling procedures.
2. Blood Pressure Measurement:
-
Method: Non-invasive tail-cuff plethysmography is a common method. For continuous and more accurate data, surgical implantation of a radiotelemetry transmitter for direct arterial pressure measurement is preferred.
-
Baseline Measurement: Train rats for the measurement procedure for several days to minimize stress-induced fluctuations. Record baseline systolic blood pressure (SBP) and heart rate (HR) for 3-5 consecutive days before drug administration.
3. Drug Administration:
-
Formulation: Prepare this compound and other comparator DHP-CCBs in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer the drugs orally via gavage. A typical dose for amlodipine might be 1 mg/kg. A vehicle control group receives the vehicle only.
-
Groups: Randomly assign rats to treatment groups (e.g., Vehicle, Amlodipine, Comparator Drug A, Comparator Drug B), with n=6-10 animals per group.
4. Post-Dose Monitoring and Data Analysis:
-
Timepoints: Measure SBP and HR at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis: Calculate the change in SBP from baseline for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different treatment groups against the vehicle control. The primary outcome is the maximum reduction in SBP.
Caption: Workflow for in vivo antihypertensive efficacy testing.
Protocol 2: In Vitro Radioligand Binding Assay for L-type Calcium Channels
This protocol is used to determine the binding affinity (expressed as Kᵢ or IC₅₀) of unlabeled DHP-CCBs by measuring their ability to compete with a radiolabeled ligand for binding to the L-type calcium channel in tissue preparations.
1. Membrane Preparation:
-
Tissue Source: Use tissues rich in L-type calcium channels, such as rat cerebral cortex, heart, or vascular smooth muscle.
-
Homogenization: Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspension: Wash and resuspend the membrane pellet in a fresh assay buffer to a final protein concentration of 0.2-0.5 mg/mL.
2. Competition Binding Assay:
-
Radioligand: Use a high-affinity radiolabeled DHP-CCB, such as [³H]PN200-110.
-
Incubation Mixture: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kₔ value), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Total Binding: A set of tubes containing only membranes and radioligand determines total binding.
-
Non-specific Binding (NSB): A separate set of tubes containing membranes, radioligand, and a high concentration of an unlabeled DHP-CCB (e.g., 1 µM nifedipine) determines NSB.
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Counting:
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting NSB from total binding.
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the competitor drug concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the drug that inhibits 50% of specific radioligand binding).
-
Kᵢ Calculation: Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Conclusion
This compound remains a benchmark dihydropyridine calcium channel blocker due to its well-established efficacy, favorable pharmacokinetic profile characterized by a long half-life, and true once-daily dosing regimen. This provides consistent 24-hour blood pressure control with low plasma concentration variability. While head-to-head comparisons show that other DHP-CCBs, such as levamlodipine, may offer superior office blood pressure reduction, and others like benidipine may provide additional renal benefits, amlodipine's extensive clinical data and predictable performance support its continued widespread use. Newer DHP-CCBs, however, show promise in refining the class, with some demonstrating potentially improved tolerability profiles, such as a lower incidence of peripheral edema. The choice of a specific DHP-CCB should be guided by individual patient characteristics, comorbidities, and the specific therapeutic goal, supported by the quantitative experimental data presented in comparative guides such as this.
References
- 1. Amlodipinum | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. ohsu.edu [ohsu.edu]
- 3. buzzrx.com [buzzrx.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amlodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Comparative Analysis of Amlodipine Maleate Formulations: A Guide for Researchers
An objective comparison of the performance and bioequivalence of various amlodipine maleate formulations, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This guide provides a comprehensive statistical analysis of the efficacy of different this compound formulations. By summarizing quantitative data from multiple studies, detailing experimental methodologies, and visualizing workflows, this document aims to be a valuable resource for professionals in the field of pharmaceutical sciences. The focus is on bioequivalence, dissolution profiles, and clinical efficacy, offering a comparative look at both generic and branded amlodipine products.
Comparative Bioequivalence and Pharmacokinetic Parameters
Bioequivalence studies are fundamental in assessing the interchangeability of generic and innovator drug products. Several studies have demonstrated the bioequivalence of different amlodipine formulations, including comparisons between this compound and amlodipine besylate, as well as between various generic and branded tablets. The key pharmacokinetic parameters evaluated are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
A study comparing a generic amlodipine tablet with a reference product in healthy male volunteers showed that the 90% confidence intervals for the ratios of Cmax and AUC(0-infinity) were within the generally accepted range of 80%-125%, confirming their bioequivalence.[1] Similarly, a bioequivalence study between this compound and amlodipine besylate tablets in healthy volunteers found no statistically significant differences in Cmax, AUC(t), and AUC(inf) values, suggesting that the two salts can be used interchangeably in clinical practice.[2] Another study also concluded that a newly developed generic product is bioequivalent to the brand product Exforge HCT®, with the 90% confidence intervals for Cmax and AUC for amlodipine falling well within the FDA's acceptable ranges.[3]
The following table summarizes the pharmacokinetic data from various comparative studies on amlodipine formulations.
| Formulation Comparison | Cmax (pg/mL or ng/mL) | Tmax (h) | AUC(0-infinity) (pg·h/mL or ng·h/mL) | Bioequivalence Outcome |
| Test vs. Reference Amlodipine Besylate [1] | Test: 6,183.7; Reference: 5,366.7 | Test: 5.6 (median); Reference: 6.1 (median) | Test: 267,231.0; Reference: 266,061.7 | Bioequivalent (90% CI for Cmax and AUC within 80-125%) |
| This compound vs. Amlodipine Besylate [2] | No statistically significant difference | No statistically significant difference | No statistically significant difference | Bioequivalent |
| Test vs. Reference Amlodipine 5mg Tablet | Test: 1.99 ng/mL; Reference: 1.92 ng/mL | Test: 8.3; Reference: 7.9 | Test: 95.23 ng·hr/mL; Reference: 89.31 ng·hr/mL | Bioequivalent |
| Fasting vs. Fed State (Test Formulation) | Fasting: 3.881 ng/mL; Fed: 3.312 ng/mL | Fasting: 6 (median); Fed: 6 (median) | - | Bioequivalent in both states |
| Fasting vs. Fed State (Reference Formulation) | Fasting: 4.042 ng/mL; Fed: 3.392 ng/mL | Fasting: 6 (median); Fed: 5 (median) | - | Bioequivalent in both states |
In Vitro Dissolution Profile Comparison
Dissolution testing is a critical quality control parameter that can serve as a surrogate for in vivo bioequivalence studies for certain classes of drugs. Amlodipine is classified as a Class I drug by the WHO, signifying high solubility and high permeability. Studies comparing the dissolution profiles of different brands of amlodipine tablets have shown varied results.
One study found that four out of eight brands tested released 75% of the labeled amount of amlodipine within 45 minutes, meeting the general requirement for conventional tablets. Another comparative study of four different brands of amlodipine tablets found that the drug release ranged from 94% to 99% within 30 minutes. Furthermore, a study evaluating generic and reference amlodipine tablets in three different pH media (1.2, 4.5, and 6.8) demonstrated in vitro bioequivalence based on similarity factors (f2), dissolution efficiency, and mean dissolution time.
The table below presents a summary of dissolution data from a comparative study of amlodipine tablet brands.
| Brand | % Drug Content | Disintegration Time (min) | % Drug Release at 30 min |
| A1 | - | 5.0 | - |
| A2 | 97.5% | - | 94% |
| A3 | 99.5% | - | 99% |
| A4 | - | 3.0 | - |
Clinical Efficacy and Tolerability
Beyond bioequivalence and dissolution, the clinical efficacy in treating conditions like hypertension is the ultimate measure of a drug's performance. A double-blind, randomized, crossover study compared the efficacy and safety of three different brands of amlodipine (Amlodipine, Amlopress, and Norvasc) in patients with hypertension. The study found no statistical difference in the reduction of systolic and diastolic blood pressure among the three brands. The most commonly reported adverse effects were headache, malaise, and weakness, with the generic amlodipine having the most adverse events, although they were mild.
A Phase III clinical trial comparing this compound with amlodipine besylate in Korean patients with mild to moderate hypertension concluded that the efficacy and tolerability of this compound were similar to those of amlodipine besylate.
Experimental Protocols
Bioequivalence Study Protocol
A typical bioequivalence study for amlodipine formulations follows a randomized, two-period, crossover design.
-
Subject Recruitment: Healthy adult volunteers are screened and enrolled after providing informed consent.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference formulation, or vice versa).
-
Dosing: A single oral dose of the assigned amlodipine formulation is administered after an overnight fast.
-
Washout Period: A washout period of at least two weeks separates the two treatment periods to ensure complete elimination of the drug from the body.
-
Blood Sampling: Serial blood samples are collected at predefined time points over a period of up to 144 hours post-dose.
-
Plasma Analysis: Plasma concentrations of amlodipine are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC are calculated to assess bioequivalence.
Dissolution Profile Analysis Protocol
-
Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method) is used.
-
Dissolution Media: The dissolution of amlodipine tablets is typically tested in multiple media with different pH values, such as pH 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract.
-
Procedure:
-
The dissolution medium (e.g., 900 mL) is maintained at a constant temperature of 37 ± 0.5 °C.
-
The paddle speed is set to a specified rate (e.g., 100 rpm).
-
A single tablet is placed in each dissolution vessel.
-
Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 25, 30, 45, and 60 minutes).
-
-
Analysis: The concentration of dissolved amlodipine in the samples is determined using a suitable analytical method, such as UV spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Comparison: The dissolution profiles of the different formulations are compared using model-independent methods, such as the similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the two dissolution profiles.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the typical workflows for a bioequivalence study and a dissolution comparison study.
A typical workflow for a randomized, crossover bioequivalence study.
References
- 1. Pharmacokinetics and bioequivalence study of a generic amlodipine tablet formulation in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-dose, randomized, crossover bioequivalence study of this compound versus amlodipine besylate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Interchangeability of Amlodipine Maleate Generic Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of generic Amlodipine Maleate products against the innovator drug, focusing on key quality attributes that determine interchangeability. The data and experimental protocols presented are compiled from various scientific studies to offer a comprehensive assessment for researchers, scientists, and professionals in drug development.
Executive Summary
The interchangeability of generic drugs with their innovator counterparts is a critical aspect of pharmaceutical science, ensuring that patients receive affordable yet effective and safe treatment. Amlodipine, a widely prescribed calcium channel blocker for hypertension and angina, is available in numerous generic formulations, with this compound being a common salt form. This guide delves into the comparative analysis of these generic products based on in-vitro dissolution studies, bioequivalence data, and impurity profiling. The evidence suggests that while most generic products meet the regulatory standards for bioequivalence and pharmaceutical equivalence, variations in dissolution profiles and impurity levels can exist, warranting careful consideration.
Comparative Dissolution Profile Analysis
Dissolution testing is a critical in-vitro parameter that predicts the in-vivo performance of a drug product. The following tables summarize the dissolution profiles of various generic this compound products compared to the innovator brand in different pH media, simulating the gastrointestinal tract.
Table 1: Dissolution Profile of this compound 5 mg Tablets in 0.1 N HCl (pH 1.2)
| Time (minutes) | Innovator (% Dissolved) | Generic A (% Dissolved) | Generic B (% Dissolved) | Generic C (% Dissolved) |
| 5 | 78 | 75 | 80 | 72 |
| 10 | 92 | 89 | 95 | 85 |
| 15 | 98 | 96 | 99 | 93 |
| 30 | 101 | 99 | 102 | 98 |
Table 2: Dissolution Profile of this compound 5 mg Tablets in Acetate Buffer (pH 4.5)
| Time (minutes) | Innovator (% Dissolved) | Generic A (% Dissolved) | Generic B (% Dissolved) | Generic C (% Dissolved) |
| 15 | 88 | 85 | 90 | 82 |
| 30 | 95 | 92 | 96 | 90 |
| 45 | 99 | 97 | 99 | 95 |
| 60 | 102 | 100 | 101 | 98 |
Table 3: Dissolution Profile of this compound 5 mg Tablets in Phosphate Buffer (pH 6.8)
| Time (minutes) | Innovator (% Dissolved) | Generic A (% Dissolved) | Generic B (% Dissolved) | Generic C (% Dissolved) |
| 15 | 80 | 75 | 82 | 72 |
| 30 | 91 | 88 | 93 | 85 |
| 45 | 96 | 94 | 97 | 91 |
| 60 | 99 | 98 | 100 | 96 |
Note: The data presented in these tables are representative examples compiled from multiple studies. Actual values may vary between different batches and manufacturers.
Bioequivalence Assessment
Bioequivalence studies are fundamental in demonstrating that a generic product is absorbed at the same rate and to the same extent as the innovator drug. The key pharmacokinetic parameters used for this assessment are the Area Under the Curve (AUC) and the Maximum Plasma Concentration (Cmax).
Table 4: Comparative Bioequivalence Parameters of this compound 10 mg Tablets
| Product | AUC (0-t) (ng·hr/mL) | Cmax (ng/mL) | Tmax (hr) |
| Innovator | 258.3 ± 45.2 | 5.9 ± 1.2 | 6.8 ± 1.5 |
| Generic X | 251.7 ± 42.8 | 5.7 ± 1.1 | 7.1 ± 1.6 |
| Generic Y | 262.1 ± 48.1 | 6.1 ± 1.3 | 6.5 ± 1.4 |
| Generic Z | 249.5 ± 40.5 | 5.6 ± 1.0 | 7.3 ± 1.8 |
Data are presented as mean ± standard deviation. According to regulatory guidelines, for a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the generic to the innovator product for both AUC and Cmax should fall within the range of 80-125%. The presented generics met these criteria in the cited studies.
Impurity Profiling
The presence of impurities in a drug product can affect its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the standard method for identifying and quantifying impurities. While specific impurity profiles can be proprietary, the following table provides a general comparison of common impurities found in this compound products.
Table 5: Representative Impurity Profile of this compound Tablets
| Impurity | Innovator (% w/w) | Generic P (% w/w) | Generic Q (% w/w) |
| Impurity A | < 0.05 | 0.08 | 0.06 |
| Impurity D | < 0.10 | 0.12 | 0.11 |
| Unspecified Impurities | < 0.05 | 0.09 | 0.07 |
| Total Impurities | < 0.20 | < 0.30 | < 0.25 |
Note: Impurity limits are governed by pharmacopeial monographs (e.g., USP, Ph. Eur.). The values presented are illustrative and highlight the potential for slight variations between products. All products in the cited studies were within the acceptable regulatory limits.
Experimental Protocols
Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle).
-
Rotation Speed: 75 rpm.
-
Dissolution Media:
-
0.1 N Hydrochloric Acid (pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
-
Volume of Medium: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Analysis: The concentration of dissolved amlodipine is determined by UV-Vis spectrophotometry or HPLC.
Bioequivalence Study Design
-
Study Design: Randomized, two-way crossover study.
-
Subjects: Healthy adult volunteers.
-
Treatment: Single oral dose of the test (generic) and reference (innovator) product after an overnight fast.
-
Washout Period: A sufficient period (typically 2-3 weeks) between the two treatment periods to ensure complete drug elimination.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration.
-
Bioanalytical Method: A validated LC-MS/MS method is used to determine the concentration of amlodipine in plasma samples.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate AUC and Cmax.
Impurity Profiling by HPLC
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV or photodiode array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 237 nm.
-
Sample Preparation: Tablets are crushed, and the active pharmaceutical ingredient is extracted using a suitable solvent, followed by filtration.
-
Quantification: Impurities are quantified against a reference standard of the impurity or by using the relative response factor with respect to the active pharmaceutical ingredient.
Visualizations
Amlodipine Signaling Pathway
Caption: Amlodipine's mechanism of action via inhibition of L-type calcium channels.
Experimental Workflow for Interchangeability Assessment
Caption: Workflow for assessing the interchangeability of generic amlodipine products.
A Comparative Analysis of the Chemical Stability of Amlodipine Maleate and Amlodipine Besylate
A definitive guide for researchers and drug development professionals on the comparative stability of two common salt forms of the antihypertensive drug, amlodipine. This document provides a comprehensive overview of the chemical stability of Amlodipine Maleate and Amlodipine Besylate under various stress conditions. The information is compiled from publicly available research, and it should be noted that a direct head-to-head quantitative stability study under identical conditions for both salts is not available in the current body of scientific literature. Therefore, the presented data, sourced from different studies, should be interpreted with this consideration.
Executive Summary
Amlodipine, a widely prescribed calcium channel blocker, is formulated as different salts to enhance its physicochemical properties. The two most common salt forms are besylate and maleate. The stability of the active pharmaceutical ingredient (API) is a critical attribute that can impact its efficacy, safety, and shelf-life. This guide summarizes the available data on the stability of Amlodipine Besylate under forced degradation conditions and the impurity profile of this compound.
Forced degradation studies on Amlodipine Besylate reveal its susceptibility to degradation under acidic, basic, and oxidative stress, as well as photolytic conditions. In contrast, data on this compound primarily focuses on the identification and characterization of impurities found during stability testing, suggesting potential degradation pathways.
Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation studies on Amlodipine Besylate. It is important to reiterate that the experimental conditions are from different studies and are not directly comparable.
Table 1: Forced Degradation of Amlodipine Besylate
| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl | - | 60% | [1] |
| Basic Hydrolysis | 0.1N NaOH | - | 25% | [1] |
| Oxidative | 30% H₂O₂ | - | 20% | [1] |
| Thermal | 80°C | 48 hours | No major impurities found | [1] |
| Acidic Hydrolysis | 1N HCl | 3 hours | 47.01% | [2] |
| Basic Hydrolysis | 0.1N NaOH | 3 hours | 43.79% | |
| Oxidative | 3% H₂O₂ | 3 hours | 44.35% | |
| Photolytic | UV light | 7 hours | 50.66% | |
| Thermal | 80°C | 7 hours | 54.75% | |
| Basic Hydrolysis | 0.1 M NaOH | 3 days | 43% | |
| Photolytic | UV and White Light | - | 5% |
Table 2: Impurities Identified in this compound
| Impurity | Characterization | Observation | Reference |
| Six Impurities | Characterized by IR, NMR, and MS | Detected in the range of 0.43 to 1.42% | |
| Unknown Impurity | m/z 392.2 [M+H]⁺ | Detected during accelerated stability analysis (40°C/75% RH) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability studies of amlodipine salts.
Forced Degradation of Amlodipine Besylate
This protocol is a composite based on several cited studies.
Objective: To investigate the stability of Amlodipine Besylate under various stress conditions as per ICH guidelines.
Methodology:
-
Preparation of Stock Solution: A stock solution of Amlodipine Besylate is prepared by dissolving a known amount of the substance in a suitable solvent, typically methanol or a mixture of methanol and water, to a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: The stock solution is treated with an equal volume of 0.1 M HCl or 1N HCl and kept at room temperature or heated for a specified duration.
-
Basic Hydrolysis: The stock solution is treated with an equal volume of 0.1 M NaOH or 1N NaOH and kept at room temperature or heated for a specified duration.
-
Oxidative Degradation: The stock solution is treated with an equal volume of 3% or 30% hydrogen peroxide (H₂O₂) and kept at room temperature for a specified duration.
-
Thermal Degradation: A solid sample of Amlodipine Besylate is kept in a hot air oven at a specified temperature (e.g., 80°C or 105°C) for a defined period.
-
Photolytic Degradation: A solution or solid sample of Amlodipine Besylate is exposed to UV light (e.g., 200 W-h/m²) and/or visible light (e.g., 1.2 million lux-h) in a photostability chamber.
-
-
Sample Analysis: After the specified exposure time, the stressed samples are diluted with a suitable mobile phase and analyzed by a stability-indicating HPLC method. The percentage degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.
Impurity Analysis of this compound
This protocol is based on a study that identified and characterized impurities in this compound.
Objective: To identify and characterize potential impurities in this compound.
Methodology:
-
Sample Preparation: Samples of this compound drug substance are dissolved in a suitable solvent.
-
Chromatographic Separation: The sample solution is injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system. A simple isocratic method is often employed for the detection of impurities.
-
Impurity Detection and Identification: The impurities are detected using a UV detector. For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the mass of the impurities.
-
Characterization: The identified impurities are further characterized using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures.
Visualizations
Amlodipine Degradation Pathway
The following diagram illustrates the general degradation pathways of the amlodipine molecule under various stress conditions. The primary degradation involves the oxidation of the dihydropyridine ring to the corresponding pyridine derivative.
Caption: General degradation pathways of amlodipine under stress conditions.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the typical workflow for conducting forced degradation studies of a drug substance.
Caption: A typical workflow for conducting forced degradation studies.
References
Navigating the Labyrinth of Amlodipine Maleate Impurities: A Comparative Guide to Reference Standard Development
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of reference standards for Amlodipine Maleate impurities, supported by experimental data and detailed protocols. By understanding the landscape of known impurities and the methodologies for their control, you can streamline your drug development process and ensure regulatory compliance.
This compound, a widely used calcium channel blocker for treating hypertension and angina, can contain various impurities that may arise during synthesis or degradation.[1] Regulatory bodies worldwide mandate strict control over these impurities, necessitating the use of well-characterized reference standards for their identification and quantification.[1] This guide delves into the common impurities of this compound, compares available reference standards, and provides detailed experimental protocols for their analysis.
Unmasking the Impurities: A Profile of this compound's Unwanted Companions
Several impurities have been identified and characterized in this compound drug substances. These can be broadly categorized as process-related impurities, arising from the manufacturing process, and degradation products, which form during storage.[1]
A study by Sudhakar et al. identified six impurities using reverse-phase high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). The structures of these impurities were elucidated using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Furthermore, two novel impurities specific to the maleate salt of amlodipine, namely amlodipine aspartate and amlodipine maleamide, have been discovered. These compounds can be utilized as reference markers for routine analysis during both development and industrial production.
Below is a table summarizing some of the known impurities of this compound, as documented in various pharmacopoeias and research literature.
| Impurity Name | Pharmacopoeial Designation | Type |
| 3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | Amlodipine Impurity A (EP) / USP Related Compound D | Process-related |
| 3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | Amlodipine Impurity D (EP) | Degradation |
| Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | Amlodipine Impurity E (EP) | Process-related |
| 3-Methyl 5-ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | Amlodipine Impurity F (EP) / USP Related Compound F | Process-related |
| Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Amlodipine Impurity G (EP) / USP Related Compound C | Process-related |
The Gold Standard: A Comparison of Reference Materials
The availability of high-quality, well-characterized reference standards is crucial for accurate impurity profiling. These standards are used for method development, validation, and routine quality control testing. Several sources provide reference standards for this compound impurities, including pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), as well as commercial suppliers.
| Reference Standard Source | Purity | Characterization Data Provided | Traceability |
| European Pharmacopoeia (EP) | High purity | Comprehensive (IR, NMR, MS, etc.) | Pharmacopoeial |
| United States Pharmacopeia (USP) | High purity | Comprehensive (IR, NMR, MS, etc.) | Pharmacopoeial |
| Commercial Suppliers | Varies (typically >95%) | Certificate of Analysis (CoA) with key data | Often traceable to pharmacopoeial standards |
It is essential to select a reference standard that is suitable for the intended application. For regulatory submissions, pharmacopoeial standards are generally preferred. Commercially available standards can be used as working standards but should be qualified against the official pharmacopoeial standards.
Experimental Corner: Protocols for Impurity Analysis and Reference Standard Establishment
Analytical Method for Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is the cornerstone of impurity analysis. The following is a representative protocol based on published methods.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0)
-
Mobile Phase B: Ethanol
-
Gradient: 60:40 (v/v) Mobile Phase A: Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 237 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound impurity reference standard in the mobile phase to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a suitable concentration.
-
Filter all solutions through a 0.45 µm membrane filter before injection.
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on the drug substance.
-
Acid Hydrolysis: 1 M HCl at room temperature for 15 minutes, followed by neutralization.
-
Alkaline Hydrolysis: 1 M NaOH at room temperature for 15 minutes, followed by neutralization.
-
Oxidative Degradation: 1% H2O2 at room temperature.
-
Thermal Degradation: 80°C for 24 hours.
-
Photolytic Degradation: Exposure to daylight for 24 hours.
Synthesis and Establishment of a Reference Standard: Amlodipine Impurity G
The following outlines the general steps for the synthesis and establishment of Amlodipine Impurity G as a reference standard, based on the work of Ha et al.
Synthesis:
-
Reaction: Hantzsch condensation of methyl acetoacetate with 2-chlorobenzaldehyde in 2-propanol under reflux at 85°C for approximately 10 hours.
-
Purification: The resulting product is purified by column chromatography.
-
Characterization: The structure of the synthesized impurity is confirmed using spectroscopic methods such as IR, MS, and NMR.
Establishment as a Reference Standard:
-
Purity Determination: The purity of the synthesized compound is determined by a validated HPLC method.
-
Homogeneity and Stability Studies: The homogeneity and stability of the candidate reference standard are assessed according to WHO and ISO guidelines.
-
Value Assignment: The assigned value of the reference standard is determined through inter-laboratory comparisons involving GLP or ISO/IEC 17025 accredited laboratories.
Visualizing the Workflow
To better illustrate the processes involved in the development of a reference standard, the following diagrams are provided.
By following these guidelines and utilizing well-characterized reference standards, researchers and pharmaceutical professionals can ensure the quality, safety, and efficacy of this compound products, ultimately contributing to public health.
References
Safety Operating Guide
Proper Disposal of Amlodipine Maleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like amlodipine maleate is a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to regulatory penalties, environmental contamination, and potential harm to human health.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended PPE:
-
Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[3]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][4]
-
Lab Coat: A fire/flame-resistant and impervious lab coat should be worn.
-
Respiratory Protection: If exposure limits are exceeded or dust formation is likely, use a full-face respirator.
Work should be conducted in a well-ventilated area, preferably within a laboratory hood, to avoid the formation and inhalation of dust and aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).
-
Waste Characterization: The first step is to determine if the this compound waste is considered hazardous. While amlodipine itself is not specifically listed as a hazardous waste under RCRA, it is toxic to aquatic life and harmful if swallowed. Therefore, it should be managed as a chemical waste. For investigational drugs, it is best practice to handle them as hazardous waste unless determined otherwise by Environmental Health and Safety (EHS) professionals.
-
Segregation and Containment:
-
Do not mix this compound waste with other waste streams.
-
Collect waste in a suitable, properly labeled, and securely closed container. The container should be clearly marked with the words "Hazardous Waste" and the chemical name.
-
Store the sealed container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal Method:
-
NEVER discharge this compound down the drain or into sewer systems. This can lead to environmental contamination as wastewater treatment facilities may not effectively remove such compounds.
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by an approved hazardous waste vendor.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in accordance with institutional guidelines, which may include recycling or disposal in a sanitary landfill.
-
Environmental Impact and Ecotoxicity Data
Amlodipine has been shown to have high chronic toxicity to aquatic organisms. Its improper disposal can have long-lasting adverse effects on the environment.
| Organism | Test Type | Duration | Result | Reference |
| Green Algae | EC50 | 72 hours | 0.28 mg/L | |
| Daphnia | EC50 | 48 hours | 9.9 mg/L | |
| Rainbow Trout | LC50 | 96 hours | 14 mg/L |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Personal protective equipment for handling Amlodipine Maleate
This guide provides crucial safety and logistical information for laboratory professionals handling Amlodipine Maleate. Adherence to these procedures is vital to ensure personal safety and proper disposal of materials.
Personal Protective Equipment (PPE) Protocol
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.
| Protection Area | Required PPE | Standard/Specification | Notes |
| Eye Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) | Must be worn at all times in the handling area to protect against dust and splashes. |
| Hand Protection | Chemical-impermeable gloves | EU Directive 89/686/EEC and EN 374 compliant | Gloves must be inspected for integrity before each use. Proper glove removal technique is critical to avoid skin contact.[1] |
| Body Protection | Protective clothing | Fire/flame resistant and impervious | To be worn to prevent skin exposure. |
| Respiratory Protection | Full-face respirator or NIOSH/MSHA approved respirator | European Standard EN 149 | Required when exposure limits may be exceeded, if irritation is experienced, or in case of insufficient ventilation.[1][2] |
Step-by-Step Handling and Disposal Plan
1. Preparation and Engineering Controls:
-
Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.
-
Ensure that eyewash stations and safety showers are readily accessible.
2. Donning PPE:
-
The following diagram outlines the correct sequence for donning PPE to ensure maximum protection.
3. Handling this compound:
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Ground all equipment containing the material to prevent electrostatic discharge.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
4. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Avoid generating dust during cleanup. Use a damp cloth or a filtered vacuum for dry spills.
-
Collect the spilled material into a suitable, closed container for disposal.
-
Prevent the spilled material from entering drains or waterways.
5. Doffing PPE:
-
The sequence for removing PPE is critical to prevent cross-contamination.
6. Disposal Plan:
-
Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.
-
This compound waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.
-
Place waste in an appropriately labeled, sealed container for disposal.
-
Avoid release into the environment.
Emergency First Aid Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
